molecular formula C12H8N2O5 B6385990 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid CAS No. 1261904-83-9

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Cat. No.: B6385990
CAS No.: 1261904-83-9
M. Wt: 260.20 g/mol
InChI Key: WUJQWODSOAJJJU-UHFFFAOYSA-N
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Description

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈N₂O₅ and a molecular weight of 260.20 . This compound features a hydroxypyrimidine ring conjugated to an isophthalic acid backbone, making it a valuable multifunctional scaffold in chemical synthesis and materials science . As a heterocyclic building block, its structure is ideal for constructing complex molecules, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . The carboxylate groups can coordinate to metal ions, while the hydroxypyrimidine unit can participate in hydrogen bonding, leading to diverse supramolecular architectures . Furthermore, derivatives of isophthalic acid are widely used in the development of high-performance polymers, including polyesters and polyamides, contributing to materials with enhanced thermal and chemical resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-10(16)7-1-6(2-8(3-7)11(17)18)9-4-13-12(19)14-5-9/h1-5H,(H,15,16)(H,17,18)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJQWODSOAJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686871
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-83-9
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1261904-83-9 Formula: C₁₂H₈N₂O₅ Molecular Weight: 260.20 g/mol Synonyms: 5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid

Executive Summary

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a specialized heterocyclic ligand designed for the construction of functional Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers. Unlike standard dicarboxylate linkers (e.g., terephthalic acid), this molecule incorporates a 2-hydroxypyrimidine moiety at the 5-position of the isophthalic core. This functional group introduces a unique dual-mode reactivity: it can participate in keto-enol tautomerism, offering versatile hydrogen-bonding donors/acceptors, or serve as a secondary coordination site for metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺).

The ligand is particularly valued in reticular chemistry for its ability to form bent-linker topologies (approx. 120° angle between carboxylates) while providing a polar, Lewis-basic site within the pore channel, enhancing affinity for CO₂ capture and catalytic applications.

Molecular Architecture & Tautomerism

Structural Dynamics

The core utility of this ligand stems from the electronic interplay between the electron-deficient pyrimidine ring and the isophthalic acid backbone. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyrimidine (enol) and 2-pyrimidone (keto) forms.

  • Solid State & Solution: In polar solvents (DMSO, DMF) and the solid state, the 2-pyrimidone (keto) tautomer is generally favored due to the stabilization energy of the N–H bond and the aromaticity of the amide-like resonance structure.

  • Coordination Implication: This tautomerism dictates the ligand's binding mode. The keto form presents a carbonyl oxygen (hard base) and an N-H group (H-bond donor), whereas the enol form (often accessed upon deprotonation) presents a pyrimidinyl anion capable of bridging metal centers.

Acid-Base Properties

The molecule features three acidic protons with distinct pKa values:

  • Carboxylic Acids (x2): pKa ≈ 3.5 – 4.5 (Typical for benzoic acid derivatives).

  • Hydroxypyrimidine/Pyrimidone N-H: pKa ≈ 9.0 – 9.5.

This hierarchy allows for selective deprotonation. At pH 5-7, the ligand exists as a dicarboxylate dianion (L²⁻), preserving the pyrimidone core for hydrogen bonding. At pH > 10, it forms a trianion (L³⁻), enabling the pyrimidine ring to coordinate directly to metal clusters.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Coordination Modes Enol Enol Form (2-Hydroxypyrimidine) OH-donor / N-acceptor Keto Keto Form (2-Pyrimidone) NH-donor / C=O acceptor (Favored in Solid State) Enol->Keto Tautomerization Metal_N Metal-Nitrogen Coordination (Soft) Enol->Metal_N Via Pyrimidine N Metal_O Metal-Oxygen Coordination (Hard) Keto->Metal_O Via C=O caption Fig 1. Tautomeric equilibrium dictates coordination preference (O-bound vs N-bound).

Synthesis Strategy

Retrosynthetic Analysis

The most robust pathway to 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is via Suzuki-Miyaura Cross-Coupling . Direct coupling of unprotected hydroxypyrimidines can be low-yielding due to catalyst poisoning by the free N-H/O-H groups. Therefore, a protection-deprotection strategy using a methoxy group is recommended.

Key Intermediates:

  • Coupling Partner A: Dimethyl 5-bromoisophthalate (Electrophile).

  • Coupling Partner B: 2-Methoxypyrimidin-5-ylboronic acid (Nucleophile).

Step-by-Step Protocol

Phase 1: Suzuki Coupling

  • Reagents: Combine Dimethyl 5-bromoisophthalate (1.0 eq), 2-Methoxypyrimidin-5-ylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a reaction vessel.

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 v/v). The water is critical to dissolve the carbonate base.

  • Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%). This catalyst is preferred over Pd(PPh₃)₄ for its resistance to oxidation and steric bulk.

  • Reaction: Heat to 90°C under Argon for 12-16 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool, filter through Celite, concentrate, and extract with Ethyl Acetate. Purify via flash chromatography to obtain Dimethyl 5-(2-methoxypyrimidin-5-yl)isophthalate.

Phase 2: Global Hydrolysis (Deprotection)

  • Reagents: Dissolve the intermediate in THF/Water (1:1). Add LiOH (5.0 eq) or dilute HCl/AcOH reflux (for simultaneous ether cleavage and ester hydrolysis).

    • Note: Acidic hydrolysis (48% HBr or conc. HCl reflux) is preferred here to ensure cleavage of the methyl ether on the pyrimidine ring to reveal the hydroxyl/keto group.

  • Reaction: Reflux for 6-12 hours.

  • Isolation: Cool to 0°C. Acidify to pH 1-2 with conc. HCl. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallization from DMF/Water or hot Ethanol.

Synthesis Start Dimethyl 5-bromoisophthalate + 2-Methoxypyrimidin-5-ylboronic acid Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Catalyst Intermediate Intermediate: Dimethyl 5-(2-methoxypyrimidin-5-yl)isophthalate Catalyst->Intermediate Hydrolysis Acidic Hydrolysis (HBr/AcOH or HCl reflux) Intermediate->Hydrolysis Product Target: 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid Hydrolysis->Product caption Fig 2. Optimized Suzuki-Miyaura synthesis route with global deprotection.

Functional Properties & Applications

Metal-Organic Frameworks (MOFs)

This ligand is a "bent" linker (120° geometry), making it ideal for constructing:

  • Kagome Lattices: When combined with Cu₂ paddlewheels.

  • MOPs (Metal-Organic Polyhedra): Discrete cages formed by the curvature of the ligand.

  • Bio-mimetic Catalysis: The pyrimidone site mimics the hydrogen-bonding edge of DNA base pairs, allowing for specific recognition of substrates within the MOF pore.

Gas Sorption & Separation

The polar pyrimidone group significantly enhances the Isosteric Heat of Adsorption (Qst) for CO₂ compared to the non-functionalized isophthalic acid analog. The basic oxygen and nitrogen atoms act as "docking sites" for quadrupolar CO₂ molecules.

Data Summary (Representative):

PropertyValue / Description
Solubility Soluble in DMSO, DMF, dilute aqueous base. Insoluble in water, CHCl₃.
Thermal Stability Stable up to ~300°C (TGA onset).
pKa (COOH) ~3.8, 4.6
pKa (Pyrimidone) ~9.2
MOF Topology Typically ftw , nbo , or pcu depending on the metal node (e.g., Zr₆, Cu₂).

References

  • BenchChem. (2024). 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid | CAS 1261904-83-9.[2] Link

  • PubChem. (2024). 5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid. National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402, 276-279. (Context for isophthalic acid linkers in MOFs).

Sources

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid (CAS 1261904-83-9): Structural Dynamics, Coordination Chemistry, and MOF Applications

Executive Summary & Core Identity

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a highly versatile, rigid aromatic dicarboxylic acid engineered primarily for advanced materials science and coordination chemistry[1]. Featuring a hydroxypyrimidine ring conjugated to an isophthalic acid backbone, this heterocyclic building block is uniquely suited for the rational design of Metal-Organic Frameworks (MOFs), coordination polymers (CPs), and complex supramolecular architectures[1].

Physicochemical Properties Summary

Property Value
CAS Number 1261904-83-9[1]
Molecular Formula C₁₂H₈N₂O₅[1]
Molecular Weight 260.20 g/mol [1] / 260.21 g/mol [2]
IUPAC Name 5-(2-oxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid[1]
InChI Key WUJQWODSOAJJJU-UHFFFAOYSA-N[1]

| Primary Application | MOF organic framework ligand block[3] |

Structural Chemistry & Tautomerization Dynamics

The structural efficacy of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid stems from its dual-functional nature. The molecule exists in a tautomeric equilibrium between the hydroxypyrimidine form and the 2-oxo-1H-pyrimidine form[1]. This tautomerization is not merely a structural curiosity; it fundamentally dictates the ligand's hydrogen-bonding capabilities.

The presence of both hydrogen-bond donors (N-H or O-H) and acceptors (C=O or pyrimidine nitrogen) allows the molecule to form robust, directional non-covalent interactions[4]. These interactions, while weaker than covalent coordination bonds, are critical for stabilizing the crystal lattice and directing the supramolecular assembly of the framework[4].

Coordination Chemistry & MOF Architectures

The true value of this ligand lies in its orthogonal coordination modes, which provide multiple distinct binding sites for metal ions[4]:

  • The Isophthalate Moiety: The two carboxylate groups act as the primary structural anchors. Depending on the metal ion and reaction conditions (e.g., pH, solvent, temperature), these carboxylates can adopt monodentate, bidentate (chelating or bridging), or mixed coordination modes[4]. This flexibility allows for the formation of diverse Secondary Building Units (SBUs), such as paddlewheel or trimeric metal clusters.

  • The Hydroxypyrimidine Moiety: The pyrimidine nitrogen atoms and the hydroxyl/oxo group offer secondary coordination sites[4]. These sites can either bind directly to metal nodes to increase the dimensionality of the framework (e.g., transforming a 2D sheet into a 3D network) or remain uncoordinated to line the MOF pores with functional, polar interaction sites.

Coordination_Logic Ligand 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid Iso Isophthalate Moiety (Two Carboxylates) Ligand->Iso Pyr Hydroxypyrimidine Moiety (N and OH/Oxo groups) Ligand->Pyr Coord Metal-Node Coordination (Primary Framework) Iso->Coord Deprotonation Pyr->Coord N-Metal Binding HBond Hydrogen Bonding Network (Supramolecular Assembly) Pyr->HBond OH/Oxo Donors MOF 3D Hierarchical MOF Architecture Coord->MOF HBond->MOF

Caption: Structural logic of framework formation via orthogonal coordination.

Experimental Workflow: Solvothermal Synthesis of a Representative MOF

To harness the full potential of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid, solvothermal synthesis is the gold standard. The following protocol outlines a self-validating system for generating high-quality MOF single crystals, emphasizing the causality behind each experimental choice.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.1 mmol of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid and 0.1 mmol of a transition metal salt (e.g.,

    
    ) in 4 mL of a highly polar solvent mixture, typically N,N-dimethylformamide (DMF) and water (3:1 v/v).
    
    • Causality: DMF is chosen because, under thermal conditions, it slowly hydrolyzes to produce dimethylamine. This gradual increase in pH ensures the slow, controlled deprotonation of the isophthalic acid carboxylates, preventing amorphous precipitation and promoting single-crystal growth.

  • Acid Modulation (Optional but Recommended): Add 1–2 drops of an acidic modulator (e.g., concentrated

    
     or acetic acid).
    
    • Causality: Modulators compete with the ligand for metal coordination sites, slowing down the nucleation rate and yielding larger, defect-free crystals suitable for X-ray diffraction.

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat isothermally at 100–120 °C for 72 hours.

  • Controlled Cooling & Harvesting: Cool the autoclave to room temperature at a slow, programmed rate (e.g., 5 °C/h). Harvest the crystals via vacuum filtration.

    • Causality: Rapid cooling induces thermal shock, causing crystal fracturing and lattice defects.

  • Activation (Solvent Exchange): Wash the crystals with fresh DMF, then immerse them in a volatile solvent (e.g., acetone or methanol) for 3 days, replacing the solvent daily.

    • Causality: DMF has a high boiling point and surface tension. Attempting to evacuate DMF directly via heat will cause capillary forces to collapse the MOF pores. Exchanging DMF with acetone allows for gentle thermal activation.

  • Thermal Vacuum Activation & Validation: Heat the exchanged MOF under dynamic vacuum at 120 °C for 12 hours. Validate the structural integrity by comparing the experimental Powder X-Ray Diffraction (PXRD) pattern against the simulated pattern derived from single-crystal data.

MOF_Synthesis L Ligand: CAS 1261904-83-9 (0.1 mmol) R Solvothermal Reaction (120°C, 72h, Teflon Autoclave) L->R M Metal Salt (e.g., Zn/Cu) (0.1 mmol) M->R S Solvent System (DMF/H2O + Modulator) S->R C Controlled Cooling (5°C/h) & Harvesting R->C W Solvent Exchange (Acetone/MeOH, 3 days) C->W A Thermal Vacuum Activation (120°C, 12h) W->A V1 PXRD (Phase Purity) A->V1 V2 BET (Surface Area) A->V2

Caption: Solvothermal synthesis and characterization workflow for MOFs.

Applications in Materials Science

The integration of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid into coordination polymers yields materials with enhanced thermal and chemical resistance[1]. The uncoordinated pyrimidine nitrogen atoms and hydroxyl groups lining the pores of these MOFs act as specific recognition sites. This makes the resulting frameworks highly effective for targeted gas storage (e.g.,


 capture via dipole-quadrupole interactions) and heterogeneous catalysis, where the functional groups can stabilize transition states or orient substrates.

References

Sources

In-depth Technical Guide: pKa Values and Deprotonation Sites of 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a molecule with considerable potential in medicinal chemistry and materials science, particularly as a building block for metal-organic frameworks (MOFs) and as a scaffold in drug design.[1][2] Its functionality is intrinsically linked to its physicochemical properties, most notably its acidity, which is quantified by its pKa values. The precise determination of these values and the identification of the corresponding deprotonation sites are critical for predicting the molecule's behavior in physiological environments, optimizing its use in synthesis, and understanding its interaction with biological targets. This guide provides a comprehensive analysis of the deprotonation behavior of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid, detailing the theoretical basis for its acidity, experimental methodologies for pKa determination, and the implications of these properties for its application.

Introduction: The Critical Role of pKa in Molecular Design

The pKa of a molecule is a measure of its acid strength; it is the pH at which a specific functional group is 50% ionized (deprotonated) and 50% non-ionized (protonated). For a molecule like 5-(2-hydroxypyrimidin-5-yl)isophthalic acid, which possesses multiple acidic protons, a series of pKa values will describe its stepwise deprotonation. This information is paramount for several reasons:

  • Solubility and Bioavailability: The ionization state of a drug molecule significantly influences its solubility in aqueous environments, such as the gastrointestinal tract and blood plasma. This, in turn, is a key determinant of its absorption and bioavailability.[3]

  • Target Binding: The charge of a molecule dictates its ability to form ionic bonds and hydrogen bonds with its biological target. Understanding the protonation state at physiological pH (typically ~7.4) is crucial for rational drug design and for predicting binding affinity.

  • Formulation and Stability: The choice of salt form for a drug is often guided by its pKa values to optimize stability, solubility, and manufacturability.

  • MOF Synthesis: In the context of metal-organic frameworks, the deprotonation of the carboxylic acid groups is essential for coordination to metal centers. The pH of the reaction mixture, guided by the pKa values, will control the formation and structure of the resulting framework.[4]

This guide will delve into the specific pKa values and deprotonation sites of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid, providing both theoretical predictions and practical experimental guidance.

Molecular Structure and Potential Deprotonation Sites

The structure of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid features three acidic protons that are likely to dissociate in an aqueous solution.

Figure 1: Structure of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Caption: Chemical structure of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid with acidic protons highlighted.

The three potential deprotonation sites are:

  • The two carboxylic acid protons (H1 and H2): These are expected to be the most acidic protons due to the electron-withdrawing nature of the carbonyl groups and the resonance stabilization of the resulting carboxylate anions.

  • The hydroxyl proton on the pyrimidine ring (H3): The acidity of this proton is influenced by the electron-withdrawing pyrimidine ring and the potential for tautomerization. The 2-hydroxypyrimidine moiety can exist in equilibrium with its 2-pyrimidinone tautomer. The proton on the nitrogen in the tautomeric form can also be acidic.[5]

Theoretical pKa Estimation and Deprotonation Sequence

Based on the electronic effects within the molecule, we can predict the likely sequence of deprotonation:

  • pKa1 and pKa2 (Carboxylic Acids): The two carboxylic acid groups are expected to deprotonate first. Due to the electron-withdrawing effect of the pyrimidinyl substituent, these carboxylic acids are likely to be more acidic (have a lower pKa) than benzoic acid (pKa ≈ 4.2). The two pKa values will be close but distinct. The first deprotonation will introduce a negative charge, making the second deprotonation slightly less favorable (higher pKa) due to electrostatic repulsion.[6]

  • pKa3 (Hydroxypyrimidine): The hydroxyl group on the pyrimidine ring is expected to be the least acidic of the three. The pKa of 2-hydroxypyrimidine is approximately 9.17.[5] The presence of the negatively charged carboxylate groups will likely increase the pKa of the hydroxyl group due to electrostatic repulsion, making it even less acidic.

Table 1: Predicted pKa Values and Deprotonation Sites

pKaFunctional GroupPredicted pKa RangeRationale
pKa1Carboxylic Acid3.0 - 4.0Strong electron-withdrawing effect of the pyrimidinyl ring and the other carboxylic acid group enhances acidity.
pKa2Carboxylic Acid4.0 - 5.0Deprotonation is less favorable than the first due to the presence of a negative charge on the molecule.
pKa3Hydroxypyrimidine9.0 - 10.0Acidity is influenced by the pyrimidine ring and the presence of two negatively charged carboxylate groups.

The deprotonation sequence is therefore predicted to be:

Caption: Predicted stepwise deprotonation of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid.

Experimental Determination of pKa Values

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate pKa values. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.[7]

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a strong base (e.g., NaOH) of known concentration is added incrementally. The pKa values are determined from the resulting titration curve.[8][9]

Experimental Protocol:

  • Preparation of Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. Deionized water with a small amount of co-solvent (e.g., methanol or DMSO) may be necessary to ensure complete dissolution.[7]

    • Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[10]

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add the titrant (e.g., 0.1 M NaOH).[10]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH solution (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[9]

    • Continue the titration until the pH has risen significantly (e.g., to pH 11-12) to ensure all acidic protons have been titrated.[11]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points.[12] The equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[13]

    • For overlapping pKa values, specialized software may be required for accurate determination.[14]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful when the different protonated species of the molecule have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.[15]

Experimental Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.[16]

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid in a suitable solvent.

    • Prepare a series of solutions by diluting the stock solution into each of the buffer solutions to a final concentration that gives a suitable absorbance (typically between 0.3 and 1.0).

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each of the buffered analyte solutions.[16]

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) versus the pH.

    • The resulting sigmoidal curve(s) can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. The pKa is the pH at the inflection point of the curve.[17]

    • Multivariate analysis methods can be applied to the entire spectral data set to resolve overlapping pKa values.

Implications for Drug Development and MOF Synthesis

A thorough understanding of the pKa values of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid is crucial for its successful application:

  • In Drug Development: At physiological pH (~7.4), the two carboxylic acid groups will be fully deprotonated, giving the molecule a net charge of -2. The hydroxypyrimidine group will be predominantly protonated. This anionic nature will govern its interactions with biological macromolecules and its membrane permeability. The ionization state is a critical parameter in drug discovery, influencing a compound's pharmacokinetic behavior.[16][18][19]

  • In MOF Synthesis: The deprotonation of the carboxylic acid groups is a prerequisite for coordination to metal ions. By controlling the pH of the reaction mixture, it is possible to control the coordination mode of the ligand and, consequently, the dimensionality and topology of the resulting MOF.[4] For instance, at a pH between pKa2 and pKa3, the ligand will exist predominantly as a dianion, which is the desired state for forming many frameworks.

Conclusion

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a molecule with significant potential, and a comprehensive understanding of its acid-base properties is fundamental to unlocking this potential. This guide has provided a theoretical framework for predicting its deprotonation behavior and has detailed robust experimental protocols for the accurate determination of its pKa values. By integrating this knowledge, researchers can make more informed decisions in the design of novel pharmaceuticals and advanced materials.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • S. Babič, A. J. M. Horvat, D. M. Pavlović, & M. Kaštelan-Macan. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • G. L. E. González, & A. Asuero. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • M. A. De la Ossa, A. M. de la Peña, F. Salinas, & I. Durán-Merás. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(3), 235–239.
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Electronic properties of pyrimidine-functionalized isophthalic acid ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Pyrimidine-Functionalized Isophthalic Acid Ligands

Abstract: The strategic functionalization of organic ligands is a cornerstone of modern materials science, enabling the fine-tuning of electronic properties for targeted applications. This guide provides a comprehensive technical overview of a particularly promising class of ligands: pyrimidine-functionalized isophthalic acids. We delve into the rationale behind their design, detailing how the unique electronic nature of the pyrimidine moiety modulates the photophysical and electrochemical characteristics of the isophthalic acid backbone. This document serves as a resource for researchers and developers, offering field-proven experimental protocols for characterization, insights into computational modeling, and a discussion of structure-property relationships that govern their performance in advanced materials such as metal-organic frameworks (MOFs).

Introduction: The Synergy of Pyrimidine and Isophthalic Acid

The convergence of molecular design and materials engineering has led to the development of highly tunable components for functional materials like metal-organic frameworks (MOFs) and coordination polymers.[1][2] Within this context, organic ligands serve as the primary determinants of the framework's resulting properties.[3] Pyrimidine-functionalized isophthalic acid ligands have emerged as a significant class of building blocks due to the synergistic combination of their constituent parts.

  • Isophthalic Acid (1,3-Benzenedicarboxylic Acid): This meta-substituted dicarboxylate provides a divergent, 120° coordination angle, which is fundamental in the construction of diverse and stable 2D and 3D network topologies.[4] Its rigid aromatic core ensures structural integrity within the resulting framework.

  • Pyrimidine: As a diazine, pyrimidine is a heterocyclic aromatic compound containing two nitrogen atoms.[5] Its electron-deficient (π-accepting) nature, arising from the electronegative nitrogen atoms, profoundly influences the electronic landscape of any molecule it functionalizes.[6] Furthermore, the nitrogen lone pairs offer additional potential coordination sites, enriching the coordination chemistry.[7][8]

The incorporation of a pyrimidine unit onto an isophthalic acid scaffold creates a ligand with a unique electronic profile. This design strategy is deliberate: the electron-withdrawing pyrimidine ring modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the isophthalic acid, directly impacting the ligand's absorption, emission, and redox properties.[9] These tailored electronic characteristics are then imparted to the larger material assembly, opening avenues for applications in sensing, catalysis, and optoelectronics.[4][10]

Rational Design & Synthesis

The decision to functionalize isophthalic acid with a pyrimidine moiety is driven by the goal of creating ligands with pre-programmable electronic behavior. The pyrimidine acts as an electronic "tuning knob," allowing for the precise adjustment of the ligand's HOMO-LUMO gap. This is crucial for applications such as luminescent sensing, where the emission properties of a MOF can be modulated by guest interactions.[11]

A common synthetic route involves a nucleophilic aromatic substitution or a cross-coupling reaction to attach an amino-pyrimidine to a modified isophthalic acid derivative. For instance, a chalcone-based precursor can react with guanidine to form the pyrimidine ring system.[12]

cluster_synthesis Representative Synthetic Pathway Start 5-Aminoisophthalic Acid Reaction Coupling Reaction (e.g., Buchwald-Hartwig) Start->Reaction Reagent1 Pyrimidine Precursor (e.g., 2-chloropyrimidine) Reagent1->Reaction Product 5-(pyrimidin-2-ylamino)isophthalic acid Reaction->Product Base, Catalyst caption Fig 1. Generalized synthetic scheme.

Characterization of Electronic Properties

A multi-faceted approach is required to fully elucidate the electronic properties of these ligands. This involves a combination of spectroscopic, electrochemical, and computational techniques.

Photophysical Properties

The absorption and emission of light by these ligands are dictated by electronic transitions between molecular orbitals.[13] UV-Visible (UV-Vis) spectroscopy is used to probe the energy required for these transitions, while fluorescence spectroscopy measures the energy released as light when the molecule returns to its ground state.[14] The electron-withdrawing nature of the pyrimidine often leads to intramolecular charge transfer (ICT) states, which can result in distinct photophysical behaviors, including environmentally sensitive (solvatochromic) fluorescence.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the standard procedure for acquiring absorption and emission spectra of a pyrimidine-functionalized isophthalic acid ligand.

1. Preparation of Stock and Working Solutions: a. Prepare a ~1 mM stock solution of the ligand in a spectroscopic-grade solvent (e.g., DMSO, DMF, or CH3CN). b. From the stock solution, prepare a series of working solutions (e.g., 1 µM to 50 µM) in the desired solvent. A key causality check here is to ensure the absorbance at the λmax remains below 0.1 for fluorescence measurements to mitigate inner-filter effects.[14]

2. UV-Vis Spectroscopy (Absorbance Measurement): a. Power on the spectrophotometer and allow the lamp(s) to warm up for at least 15-20 minutes for stabilization.[15] b. Select a matched pair of 1 cm path length quartz cuvettes.[16] c. Fill one cuvette with the blank solvent and the other with the sample solution. d. Perform a baseline correction or "zero" the instrument using the blank cuvette across the desired wavelength range (e.g., 200-600 nm).[15] e. Record the absorbance spectrum of the sample. The peak maxima (λmax) correspond to specific electronic transitions.

3. Fluorescence Spectroscopy (Emission Measurement): a. Power on the fluorometer and allow the xenon lamp to stabilize. b. Set the excitation wavelength (λex) to a value corresponding to a major absorption peak identified from the UV-Vis spectrum. c. Record the emission spectrum, scanning from a wavelength slightly higher than λex to the desired endpoint (e.g., λex + 20 nm to 800 nm). d. To determine the photoluminescence quantum yield (PLQY), a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions (same λex, solvent, and absorbance < 0.1).[14] The PLQY is calculated by comparing the integrated fluorescence intensities of the sample and the standard.[11]

Table 1: Representative Photophysical Data

PropertyValueCausality & Significance
Absorption λmax325 nmCorresponds to π-π* transitions within the aromatic system. The pyrimidine group can cause a red-shift compared to unsubstituted isophthalic acid.
Emission λmax450 nmIndicates the energy of the emissive state. A large Stokes shift (difference between absorption and emission maxima) can suggest a significant change in geometry or electronic distribution in the excited state, often linked to ICT.
Quantum Yield (ΦF)0.35Represents the efficiency of the fluorescence process. This value is critical for applications in luminescent materials. Coordination to metal ions can either enhance or quench this emission.[17]
Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule.[18][19] By measuring the potentials at which the ligand is oxidized and reduced, we can estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. These values are fundamental to understanding the ligand's electron-donating and -accepting capabilities and predicting the electronic band structure of materials derived from it.[20]

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol describes the determination of redox potentials for a ligand using a standard three-electrode setup.[21]

1. Cell Assembly and Preparation: a. Assemble the electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22] b. Prepare a ~1 mM solution of the ligand in a suitable solvent (e.g., DMF or CH3CN) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is essential to ensure conductivity and minimize solution resistance. c. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[21] Oxygen is electroactive and its presence would interfere with the measurement.

2. Data Acquisition: a. Connect the electrodes to a potentiostat.[18] b. Set the experimental parameters: potential window, scan rate (e.g., 100 mV/s), and number of cycles. The potential window should be wide enough to observe the redox events of interest. c. Initiate the potential sweep and record the resulting current-voltage curve (voltammogram). d. After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record another voltammogram. This is a critical self-validating step, as all measured potentials can be reported relative to this stable internal reference.[20]

3. Data Analysis: a. Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram. b. Calculate the formal potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.[22] c. Estimate the HOMO and LUMO energy levels using empirical formulas, referencing the Fc/Fc+ couple (e.g., EHOMO ≈ -[Eox vs Fc/Fc+ + 4.8] eV).[20]

Table 2: Representative Electrochemical Data

PropertyValue (vs. Fc/Fc+)Causality & Significance
Oxidation Potential (Eox)+1.2 VCorresponds to the removal of an electron from the HOMO. A more positive value indicates greater difficulty in oxidation, a direct result of the electron-withdrawing pyrimidine stabilizing the HOMO.
Reduction Potential (Ered)-1.8 VCorresponds to the addition of an electron to the LUMO. The pyrimidine group typically lowers the LUMO energy, making the ligand easier to reduce (less negative potential) compared to the parent isophthalic acid.
Electrochemical Gap3.0 eVThe difference between Eox and Ered provides an experimental estimate of the HOMO-LUMO gap, which should correlate with the optical gap determined from UV-Vis spectroscopy.
Computational Modeling

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[6][9] By solving approximations of the Schrödinger equation, DFT calculations can provide detailed insights into the geometry, orbital energies (HOMO/LUMO), and charge distribution of pyrimidine-functionalized isophthalic acid ligands. This predictive power accelerates the design process, allowing for in-silico screening of various functionalization patterns before committing to synthesis.[23] Functionals such as B3LYP or ωB97XD are commonly employed for these systems.[24]

cluster_workflow Integrated Characterization Workflow Synthesis Ligand Synthesis UVVis UV-Vis Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence CV Cyclic Voltammetry Synthesis->CV DFT DFT Modeling Synthesis->DFT Analysis Structure-Property Correlation UVVis->Analysis Fluorescence->Analysis CV->Analysis DFT->Analysis caption Fig 2. Workflow for electronic property analysis.

Table 3: Representative DFT Calculation Results (B3LYP/6-311G level of theory)

ParameterCalculated ValueSignificance & Correlation
EHOMO-6.1 eVTheoretical energy of the highest occupied molecular orbital. This value should correlate with the experimentally determined oxidation potential.[25]
ELUMO-2.9 eVTheoretical energy of the lowest unoccupied molecular orbital. This value should correlate with the experimental reduction potential.
HOMO-LUMO Gap3.2 eVThe calculated energy difference between the frontier orbitals. This value provides a theoretical prediction of the ligand's optical and electrochemical gap and is a key parameter for designing semiconductors and photosensitizers.

Structure-Property Relationships: Intramolecular Charge Transfer

A key consequence of combining an electron-donating moiety (the isophthalate core, relative to the substituent) and an electron-withdrawing moiety (the pyrimidine) is the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron is promoted from the HOMO, which is typically localized on the more electron-rich part of the molecule, to the LUMO, which is often localized on the electron-deficient pyrimidine. This light-induced redistribution of electron density creates a transient dipole moment and is fundamental to the unique photophysical properties of these ligands.

cluster_ict Intramolecular Charge Transfer (ICT) GroundState Ground State (S0) HOMO localized on Isophthalate ExcitedState Excited State (S1) LUMO localized on Pyrimidine GroundState->ExcitedState Absorption ExcitedState->GroundState Relaxation Emission Fluorescence Photon Photon (hν) caption Fig 3. Diagram of the ICT process.

Applications in Materials Science

The true value of these functionalized ligands is realized when they are incorporated into larger, solid-state materials. In the field of MOFs, pyrimidine-functionalized isophthalic acids serve as versatile linkers to construct frameworks with tailored electronic properties.[26]

  • Luminescent Sensing: The fluorescence of a MOF built from these ligands can be sensitive to the presence of specific analytes.[10] For example, the interaction of a guest molecule with the pyrimidine nitrogen atoms can perturb the ICT state, leading to a detectable change (e.g., quenching or enhancement) in the emission intensity or wavelength. This forms the basis for highly selective chemical sensors.

  • Semiconductive Materials: The ability to tune the HOMO-LUMO gap of the ligand allows for the rational design of MOFs with specific band gaps, a critical parameter for semiconductor applications, including photocatalysis and photovoltaics.

  • Drug Development: Pyrimidine derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties.[8][27] While not the primary focus of this guide, the electronic properties are intrinsically linked to their reactivity and ability to interact with biological targets.[28]

Conclusion

Pyrimidine-functionalized isophthalic acid ligands represent a sophisticated class of molecular building blocks where electronic properties can be rationally engineered. The electron-deficient pyrimidine moiety exerts a profound influence on the frontier molecular orbitals of the isophthalic acid core, directly impacting the ligand's photophysical and electrochemical behavior. A comprehensive characterization approach, combining spectroscopy, electrochemistry, and computational modeling, is essential to fully understand and predict these properties. The insights gained from such studies are paving the way for the development of advanced functional materials, particularly MOFs, with precisely controlled electronic characteristics for applications in sensing, catalysis, and beyond.

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Potential topology types for 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid frameworks

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the potential topological outcomes for frameworks constructed from 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid . It synthesizes reticular chemistry principles with specific ligand functionalities to predict and categorize framework architectures.

Executive Summary

The ligand 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (H₂L) represents a high-value "Janus" scaffold in reticular chemistry. It combines a robust, bent dicarboxylate headgroup (isophthalic acid core) with a functionalized heterocyclic tail (2-hydroxypyrimidine). Unlike simple linear linkers (e.g., terephthalic acid) that form predictable fcu or pcu nets, H₂L introduces geometric frustration (120° bend) and competing coordination modes (O-donor vs. N-donor vs. H-bonding).

This guide categorizes the potential topologies into three distinct classes based on the "activation state" of the pyrimidinyl tail, providing a roadmap for targeted synthesis of porous materials for gas separation and catalysis.

Ligand Architectonics & Coordination Vectors

To predict the topology, we must first deconstruct the ligand's geometric and electronic potential.

Structural Analysis[1]
  • Headgroup (Isophthalate): The 1,3-dicarboxylate moiety dictates a 120° binding angle. This typically favors the formation of discrete metal clusters (paddlewheels, trimers) rather than infinite chains, often leading to 2D layers (sql, kag) or discrete polyhedra (MOPs).

  • Tailgroup (2-Hydroxypyrimidine): This group is chemically versatile due to keto-enol tautomerism .

    • Enol form: 2-hydroxypyrimidine (aromatic, weak acid).

    • Keto form: 2-pyrimidone (dominant in solution/solid state, H-bond donor/acceptor).

Tautomeric Influence on Connectivity

The tautomeric state dictates the secondary building unit (SBU) interaction:

  • Mode A (Dicarboxylate): Only carboxylates bind. Tail acts as a steric spacer.

  • Mode B (N-Donor): Pyrimidine nitrogens bind to soft metals (Cu, Zn, Ag).

  • Mode C (Supramolecular): The lactam/lactim motif forms self-complementary hydrogen bonds (DDA/AAD arrays), linking frameworks into higher-order superstructures.

LigandModes Ligand 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid Tautomer Tautomeric Equilibrium Ligand->Tautomer Enol Enol Form (OH-Pyrimidine) Tautomer->Enol pH < pKa Keto Keto Form (NH-Pyrimidone) Tautomer->Keto Neutral/Solid ModeA Mode A: Dicarboxylate (2-Connected) Enol->ModeA Hard Metals (Zr, Al) ModeB Mode B: N-Coordination (3 or 4-Connected) Enol->ModeB Soft Metals (Cu, Ag) ModeC Mode C: H-Bonding (Supramolecular Link) Keto->ModeC Self-Assembly

Figure 1: Ligand coordination vectors driven by tautomeric equilibrium.

Potential Topology Types

Based on reticular chemistry rules for 5-substituted isophthalates, we identify three primary topological outcomes.

Type I: The 2D Layered Frameworks (sql, kag)

Condition: The pyrimidine tail is non-coordinating (steric only). Metal Nodes: Cu(II) or Zn(II) paddlewheels (M₂).

When H₂L acts strictly as a dicarboxylate, the 120° angle prevents the formation of simple cubic grids. Instead, it forms:

  • sql (Square Lattice): If the paddlewheels are 4-connected and the linkers bridge them in a 2D plane. The pyrimidine tails project into the interlayer space, potentially interlocking to stabilize the stacking (AB or AA stacking).

  • kag (Kagome Lattice): If the isophthalate links 3-connected nodes or specific cluster geometries.

Application: These 2D MOFs often exhibit "breathing" behavior and high selectivity for CO₂ due to the polar pyrimidine groups lining the interlayer channels.

Type II: The 3D Pillared Frameworks (pcu, fcu derivative)

Condition: The pyrimidine N-atoms coordinate to metal centers in adjacent layers. Metal Nodes: Mixed-metal systems or open-metal site clusters (e.g., Cu-paddlewheels with axial sites).

The "pillaring" effect transforms 2D layers into 3D networks.

  • pcu (Primitive Cubic): If the dicarboxylate forms a 2D grid and the pyrimidine N binds to the axial site of a metal cluster in the next layer, the connectivity increases to 6-connected, forming a distorted pcu net.

  • nbo (Niobium Oxide): Common for Cu-isophthalate systems where the ligand twist allows for a non-interpenetrated, open 3D structure.

Type III: Supramolecular Organic Frameworks (SOFs)

Condition: Synthesis in protic solvents (EtOH/H₂O) favoring H-bonding over N-coordination.

The 2-hydroxypyrimidine moiety is capable of forming a quadruple hydrogen-bonded dimer (similar to Ureidopyrimidinone). This dimerization can link discrete Metal-Organic Polyhedra (MOPs) or 1D chains into a pseudo-3D network.

  • Topology: hcb (Honeycomb) sheets linked by H-bonds.

TopologyTree Start Reaction Conditions Branch1 Solvent: DMF/DEF Temp: >100°C Start->Branch1 Branch2 Solvent: H2O/Alcohol Temp: <80°C Start->Branch2 Node1 Metal: Cu(II)/Zn(II) Branch1->Node1 Node2 Metal: Zr(IV) Branch1->Node2 Topo3 Supramolecular (HOF-like) Branch2->Topo3 H-bond dominant Topo1 2D Layers (sql / kag) Node1->Topo1 Axial blocked Topo2 3D Pillared (pcu / nbo) Node1->Topo2 Axial open

Figure 2: Decision tree for topological outcomes based on synthesis parameters.

Experimental Synthesis Protocols

To target these topologies, precise control over the deprotonation state is required.

Protocol A: Solvothermal Synthesis of 2D sql Frameworks

Target: Cu-H₂L (Layered)

  • Precursors: Dissolve H₂L (0.1 mmol) and Cu(NO₃)₂·2.5H₂O (0.1 mmol) in DMF/Ethanol (3:1 v/v, 4 mL).

  • Modulator: Add 2 drops of HBF₄ (to slow nucleation and prevent immediate precipitation).

  • Conditions: Seal in a Pyrex tube or Teflon autoclave. Heat at 85°C for 48 hours.

  • Workup: Blue block crystals. Wash with DMF and acetone.

  • Validation: PXRD should show low-angle peaks characteristic of large interlayer spacing (approx 10-12 Å).

Protocol B: Synthesis of 3D Pillared Frameworks

Target: Zn-H₂L-Pillared

  • Precursors: H₂L (0.1 mmol), Zn(NO₃)₂·6H₂O (0.2 mmol).

  • Solvent: DEF (Diethylformamide) – higher boiling point encourages denser phases.

  • Base: Pyridine (0.1 mL) – acts as a base and potential competitive ligand, encouraging N-coordination of the pyrimidine tail.

  • Conditions: 100°C for 72 hours.

  • Validation: Single Crystal XRD is essential to verify the N-Zn bond distance (approx 2.0-2.2 Å).

Applications & Performance

Gas Separation (CO₂/N₂)

The 2-hydroxypyrimidine group provides a basic site (Lewis base) within the pore.

  • Mechanism: Acid-base interaction with CO₂ (quadrupole moment).

  • Prediction: Frameworks with sql topology will show high Isosteric Heat of Adsorption (Qst) for CO₂ (30-40 kJ/mol) compared to unfunctionalized isophthalates.

Catalysis

The keto-form (pyrimidone) can act as a bifunctional catalyst (H-bond donor/acceptor) for Knoevenagel condensation reactions. The metal nodes act as Lewis acids, while the ligand tail activates the aldehyde substrate.

References

  • BenchChem. 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid Structure and Properties. Retrieved from .

  • McCormick, L. J., et al. (2016).[1] Coordination polymers of 5-substituted isophthalic acid: Hemilabile switchable metal-organic frameworks. CrystEngComm, 18, 1123-1132.[1] Link[1]

  • Zhou, D. S., et al. (2009).[2] Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives.[2][3] CrystEngComm, 11, 2680-2687. Link[2]

  • Sigma-Aldrich. Isophthalic Acid Derivatives Product Specification. Retrieved from .

  • RSC Publishing. Structural diversity of coordination polymers built from 5-substituted isophthalic acid. CrystEngComm.[1] Link

Sources

Harnessing the Hydrogen Bonding Capabilities of 2-Hydroxypyrimidinyl Groups in Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Foundations of Tautomerism and Assembly

The 2-hydroxypyrimidinyl moiety is a highly versatile supramolecular synthon, fundamental to the design of advanced co-crystals, molecular salts, and pharmaceutical inhibitors. The core of its utility lies in its dynamic tautomeric equilibrium. 2-hydroxypyrimidine exists in a delicate balance between its enol (2-hydroxypyrimidine) and keto (2-pyrimidinone) forms[1].

In the gas phase or within non-polar environments, the enol form is thermodynamically favored due to intramolecular stabilization[2]. However, crystal engineering fundamentally relies on intermolecular interactions. When introduced to aqueous environments or packed into a solid-state lattice, the equilibrium undergoes a drastic shift toward the keto tautomer[2].

The Causality of the Tautomeric Shift: This phase-dependent shift is not arbitrary. The keto form possesses a significantly higher dipole moment and polarity. Intermolecular hydrogen bonding with polar solvents or adjacent co-formers selectively stabilizes this highly polar state, effectively amplifying the isomeric differences and altering the acidity (


) of the molecule[2]. In hydrated solid-state networks, water molecules actively catalyze this shift, forming intricate "water-wire" structures that bridge the NH donor to the C=O acceptor via single-donor/single-acceptor connectivities[1].

Tautomerism Enol Enol Tautomer (2-Hydroxypyrimidine) GasPhase Gas Phase / Non-Polar Intramolecular Stabilization Enol->GasPhase Favored in Keto Keto Tautomer (2-Pyrimidinone) Enol->Keto Proton Transfer SolidState Solid State / Aqueous Intermolecular H-Bonding Keto->SolidState Favored in Synthon Supramolecular Assembly (e.g., R2,2(8) Motif) SolidState->Synthon Drives

Fig 1: Environmental control of 2-hydroxypyrimidine tautomerism and supramolecular assembly.

Supramolecular Synthons and Network Architectures

In the solid state, the keto tautomer of 2-hydroxypyrimidine acts as a highly directional building block. It offers a multiplicity of hydrogen-bond donors (the NH group) and acceptors (the C=O group and the secondary ring nitrogen)[3].

This structural pre-organization leads to the reliable formation of specific graph-set motifs. The most prominent is the


 homosynthon, a planar dimer formed via complementary N-H···O or N-H···N interactions[4]. When co-crystallized with complex molecules like melamine or 5-nitrouracil, the 2-hydroxypyrimidinyl group can participate in expansive DDAA (donor-donor-acceptor-acceptor) arrays, generating robust two-dimensional sheets and three-dimensional polymeric networks[3],[4].
Quantitative Data: Hydrogen Bonding Motifs

The following table summarizes the quantitative geometric parameters of common 2-hydroxypyrimidinyl supramolecular synthons observed in X-ray crystallographic studies:

Synthon ClassificationGraph-Set MotifPrimary Non-Covalent InteractionsTypical D···A Distance (Å)Macroscopic Structural Outcome
Homosynthon

N-H···O, N-H···N2.75 - 2.85Planar Dimers / 1D Ribbons
Heterosynthon

N-H···O, C-H···F2.80 - 3.102D Hydrogen-Bonded Sheets
Hydrated Network Water-WireO_w-H···O, N-H···O_w2.65 - 2.803D Polymeric Chains

Experimental Workflows for Co-Crystal Engineering

To successfully engineer and validate 2-hydroxypyrimidinyl co-crystals, researchers must employ methodologies that prevent the independent precipitation of the starting materials. The following protocol utilizes Liquid-Assisted Grinding (LAG) integrated with a self-validating spectroscopic feedback loop.

Protocol: Self-Validating Co-Crystallization via LAG

Rationale & Causality: LAG is chosen over neat grinding or slow evaporation because the addition of a catalytic amount of solvent provides the necessary molecular mobility for supramolecular rearrangement without causing complete dissolution. Complete dissolution often leads to the preferential crystallization of the least soluble component, destroying the intended heterosynthon.

Step 1: Component Selection and


 Analysis 
Select a co-former based on the 

rule (

). A

typically yields a neutral co-crystal, while

yields a molecular salt[3].

Step 2: Liquid-Assisted Grinding (LAG)

  • Combine equimolar amounts of the 2-hydroxypyrimidine derivative and the selected co-former in a stainless-steel milling jar.

  • Add a catalytic amount of a polar aprotic solvent (e.g., 10-20

    
    L of acetonitrile per 100 mg of powder). Causality: The polar solvent locally stabilizes the keto tautomer, lowering the activation energy required to form the 
    
    
    
    synthon without fully solvating the bulk powder.
  • Mill at 25 Hz for 15-20 minutes.

Step 3: Spectroscopic Validation (The Self-Validating Check) Before attempting single-crystal growth, analyze the LAG powder via FT-IR spectroscopy.

  • Validation Metric: Look for the emergence of a strong C=O stretching frequency around 1650 cm⁻¹ and the disappearance of the broad O-H stretch.

  • Feedback Loop: If the C=O stretch is absent, the tautomeric shift and subsequent assembly have failed. The system invalidates the current parameters, requiring the researcher to adjust the LAG solvent polarity or milling time before proceeding.

Step 4: Single-Crystal X-Ray Diffraction (SCXRD) Once validated by FT-IR, dissolve the LAG powder in a minimum volume of the validated solvent system and allow for slow solvent evaporation at ambient temperature to yield diffraction-quality single crystals for absolute structural elucidation.

Workflow Step1 1. Component Selection (ΔpKa Analysis) Step2 2. Liquid-Assisted Grinding (LAG) (Catalytic Solvent Addition) Step1->Step2 Step3 3. FT-IR Spectroscopy (Monitor C=O Stretch) Step2->Step3 Decision Is C=O Stretch Present? Step3->Decision Step4 4. Single-Crystal XRD (Structural Elucidation) Decision->Step4 YES (Keto Form Confirmed) Adjust Adjust LAG Solvent Polarity Decision->Adjust NO (Enol Form / No Assembly) Adjust->Step2

Fig 2: Self-validating experimental workflow for 2-hydroxypyrimidinyl co-crystal engineering.

Applications in Drug Development: Enzyme Trapping

Beyond materials science, the hydrogen-bonding capabilities of the 2-hydroxypyrimidinyl group are heavily exploited in rational drug design. A prime example is the synthesis of 2'-deoxyzebularine (dZ) analogs, which are potent inhibitors of APOBEC3 (DNA cytidine deaminases)[5].

In this context, 2-hydroxypyrimidine serves as the foundational scaffold. During synthesis, it is silylated and glycosylated to form the nucleoside analog[5]. When introduced to the target enzyme, the 2-hydroxypyrimidinyl nucleobase mimics the natural cytidine substrate. However, rather than undergoing deamination, its unique hydrogen-bonding profile (specifically its interaction with backbone NH groups of the enzyme) traps the enzyme-inhibitor complex in a tightly bound, hydrated transition state[5]. This demonstrates how the precise spatial arrangement of hydrogen bond donors and acceptors on the 2-hydroxypyrimidinyl ring can be translated from solid-state crystal engineering directly into highly specific pharmacological efficacy.

References

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone - The Journal of Physical Chemistry A -[https://vertexaisearch.cloud.google.
  • Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil - PMC (National Institutes of Health) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa3xuwrq_BM-VrkbjKa3P3B83HCkh44-fCL-qeTr7-zETRW0nsaJ-kytf282SkbETbcF3NsDYJ7iea0A_Q9Mn48mf23WCFerRHQ6JI3Rv8QSqbyfJ6E1TxuGNcfJYxDzlDAaE03OEhgSuszg==]
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - The Journal of Physical Chemistry B -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOsiya58VZx73M7ERw5rfklscp7I2V-jnQ-v58TjtkqXeQSsduTklTgI73pKpnkAAiXlQ7RE5FrhEhAkobZAg6NoZo-ri-IZtq4L_JreO7KoxNSBhSIGgCzMH1HC9fPvxrOpXyYoDvkR1fZ78=]
  • Hydrogen-bonding patterns in 5-fluorocytosine–melamine co-crystal (4/1) - Acta Crystallographica Section E -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyVxZUH-oP-c5tvDEmYhp1yBJ-ys_8Wj8olTLQNYEgnOU_dT_PXAyy0Q4eICErlqtGLEHsudIHj2O-j3bwBV3PXwg4rMI7R_zxK_Z2uMSkm7Bgvn3F84fxNoq9B_1X8ycEpqYqUggGZ09mDyfhiJH9A4BQU3FuQAF1gw_afngBV4z2c2yXEaXPe9uyl0W5x4ztjgLQ3G9AWgu9xsPdVSxPTCFWc_mvadWzETOz6D1kyPrDgg==]
  • Next generation APOBEC3 inhibitors: Optimally designed for potency and nuclease stability - PMC (National Institutes of Health) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5jhCDldtyvBNjjEhtGY45aJc51XxXFuc0T22ZKRVo-Xm0qw6Jdb7TQogfhCkNXKjakCbfgErbVo58U953sH-uT28mSUitLfokN4OEmg3TErB56IwUcXtC1rvjb-DGGvnmGgTWo8MQNkAKsCq7]

Sources

Methodological & Application

Application Note: Solvothermal Synthesis Protocols for 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric, steric, and electronic properties of the organic linkers. 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) is a highly versatile, multifunctional aromatic dicarboxylic acid[1]. Featuring an isophthalic acid backbone conjugated to a hydroxypyrimidine ring, this ligand (denoted as H₂L ) offers a unique combination of hard oxygen donors (carboxylates) and borderline nitrogen donors (pyrimidine), alongside a hydrogen-bonding hydroxyl group[1].

As a Senior Application Scientist, the causality behind selecting this specific building block for reticular chemistry is clear: the isophthalate moiety predictably coordinates to metal centers to form robust Secondary Building Units (SBUs) such as dinuclear paddlewheels or basic zinc acetate clusters[2]. Simultaneously, the hydroxypyrimidine unit can either participate in secondary coordination to increase framework dimensionality or remain uncoordinated. When uncoordinated, it acts as a highly directional hydrogen-bonding donor/acceptor or a Lewis basic site, which is critical for targeted applications like CO₂ capture, gas separation, and supramolecular assembly[1].

Chemical Properties & Reagent Specifications

To establish a reproducible synthesis, precise control over reagent stoichiometry is required. The table below summarizes the quantitative data and mechanistic roles of the components used in the standard solvothermal protocol.

ReagentMW ( g/mol )EquivalentsMass / VolMechanistic Role
5-(2-Hydroxypyrimidin-5-yl)isophthalic acid 260.201.0 eq26.0 mgPrimary organic linker (H₂L); provides structural backbone[3].
Zn(NO₃)₂·6H₂O 297.492.0 eq59.5 mgMetal node precursor for SBU formation.
N,N-Dimethylformamide (DMF) 73.09Solvent4.0 mLPrimary solvent; undergoes thermal hydrolysis to yield dimethylamine (slow base)[4].
Ethanol (EtOH) 46.07Co-solvent1.0 mLModifies dielectric constant and ligand solubility.
Trifluoroacetic Acid (TFA) 114.025.0 eq38.0 µLCompetitive modulator; slows nucleation to yield larger crystals.

Coordination Pathways & Structural Directing Principles

The structural versatility of MOFs derived from this ligand is fundamentally dictated by the coordination behavior of its distinct functional groups[1]. The bent molecular geometry enables versatile coordination modes, allowing the tuning of MOF porosity[5].

Coordination_Pathway L Ligand (H2L) C_mode Isophthalate Moiety (Carboxylate Donors) L->C_mode P_mode Hydroxypyrimidine Moiety (N, O Donors) L->P_mode SBU Metal SBU Formation (e.g., Zn4O clusters) C_mode->SBU Primary Coordination P_mode->SBU Secondary Coordination H_bond Hydrogen Bonding Network (Supramolecular) P_mode->H_bond Uncoordinated Sites Framework 3D Hierarchical MOF SBU->Framework H_bond->Framework

Fig 1. Coordination pathways of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid in MOF synthesis.

Experimental Protocols: Self-Validating Solvothermal Workflows

The following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to ensure experimental integrity before proceeding.

Protocol A: Synthesis of Zn-based MOF (Zn-HPI)

Mechanistic Causality: DMF is chosen because it decomposes slowly above 100°C to generate dimethylamine. This acts as a slow-release base to deprotonate the isophthalic acid, promoting gradual crystal growth rather than rapid, amorphous precipitation. TFA is added as a modulator; as a monocarboxylic acid, it dynamically competes with H₂L for zinc coordination sites, healing structural defects during assembly.

  • Precursor Dissolution: Weigh 26.0 mg of H₂L and 59.5 mg of Zn(NO₃)₂·6H₂O into a 20 mL glass scintillation vial. Add 4.0 mL of DMF and 1.0 mL of EtOH.

    • Validation Checkpoint: Sonicate for 15 minutes. The solution must be optically clear. Turbidity indicates incomplete dissolution, which will act as unwanted nucleation sites. If turbid, add an additional 0.5 mL of DMF and re-sonicate.

  • Modulator Addition: Add 38.0 µL of TFA to the clear solution. Swirl gently to homogenize.

    • Validation Checkpoint: No immediate precipitation should occur. The solution should remain perfectly transparent.

  • Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal tightly and place in a programmable oven. Heat to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours.

    • Validation Checkpoint: Weigh the autoclave before and after the reaction. A weight loss of >0.5 g indicates a compromised Teflon seal, meaning solvent evaporated and the resulting crystals are likely kinetically trapped kinetic byproducts.

  • Controlled Cooling: Cool the oven to room temperature at a strictly controlled rate of 1°C/min.

    • Causality: Rapid cooling induces thermal shock, leading to crystal cracking and poor Single-Crystal X-Ray Diffraction (SCXRD) resolution.

  • Harvesting & Activation: Decant the mother liquor. Wash the colorless block crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with anhydrous acetone (3 × 5 mL) over 3 days to remove high-boiling DMF from the pores.

    • Validation Checkpoint: Observe under an optical microscope. Crystals should be highly transparent. Opaque crystals indicate pore collapse due to rapid solvent loss.

Synthesis Workflow Visualization

MOF_Synthesis Ligand 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid Mixing Ultrasonic Dissolution & Homogenization Ligand->Mixing Metal Metal Salt (e.g., Zn(NO3)2) Metal->Mixing Solvent Solvent Mixture (DMF/EtOH/H2O) Solvent->Mixing Modulator Acid Modulator (TFA or Acetic Acid) Modulator->Mixing Solvothermal Solvothermal Reaction (120°C, 48-72 h) Mixing->Solvothermal Teflon-lined autoclave Cooling Controlled Cooling (1°C / min) Solvothermal->Cooling Crystal growth phase Washing Solvent Exchange & Activation Cooling->Washing Harvesting & Filtration MOF Target MOF Crystals (Activated) Washing->MOF Thermal/Vacuum Activation

Fig 2. Standardized self-validating solvothermal workflow for high-crystallinity MOF assembly.

Optimization & Troubleshooting Data

When adapting this protocol for different metal nodes (e.g., Cu²⁺, Co²⁺, Ni²⁺), empirical optimization of the solvothermal parameters is necessary. The table below outlines the causality of parameter adjustments.

ParameterRange TestedOptimal ValueMechanistic Causality & Structural Impact
Temperature 80°C – 150°C120°CBalances DMF hydrolysis rate with ligand solubility. Temperatures >130°C risk ligand decarboxylation.
Modulator (TFA) 0 – 20 eq5 eqPrevents rapid amorphous precipitation. >10 eq inhibits MOF nucleation entirely by outcompeting the H₂L ligand.
Cooling Rate 0.5 – 5 °C/min1 °C/minSlow cooling prevents the kinetic trapping of defects, yielding X-ray quality single crystals[6].
Solvent Ratio DMF:EtOH (1:0 to 1:1)4:1EtOH acts as a non-coordinating co-solvent that fine-tunes the dielectric constant and aids in solubilizing the pyrimidine moiety.

Characterization & Validation

To confirm the successful synthesis and activation of the MOF, the following analytical validations must be performed:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk powder against the simulated pattern derived from the SCXRD .cif file. A matching pattern validates phase purity.

  • Thermogravimetric Analysis (TGA): Run TGA from 25°C to 800°C under N₂. An initial weight loss up to 150°C corresponds to the removal of guest solvent molecules. A stable plateau up to ~350°C indicates a robust framework, heavily supported by the strong coordination bonds and intermolecular hydrogen bonding within the crystal structure[5].

  • N₂ Sorption Isotherms (BET): Following thermal activation under dynamic vacuum (e.g., 120°C for 12 h), measure N₂ uptake at 77 K. A Type I isotherm confirms the permanent microporosity of the 3D hierarchical framework.

References

  • ResearchGate. "Crystal structure of[1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5". Zeitschrift für Kristallographie. Available at:[Link]

  • Science.gov. "Polymorphism crystal structures and MOF gas adsorption properties". Topic Analytics. Available at: [Link]

Sources

Application Note & Protocol: A Proposed Synthetic Route for 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, three-step synthetic protocol for the preparation of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid, a molecule of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for novel chemical entities. The proposed synthesis commences with the commercially available precursor, dimethyl 5-formylisophthalate, and proceeds through the formation of a key enaminone intermediate, followed by a robust cyclization with urea to construct the 2-hydroxypyrimidine core. The final step involves the hydrolysis of the ester functionalities to yield the target dicarboxylic acid. This guide provides in-depth procedural details, explains the chemical principles underpinning each step, and offers insights into reaction monitoring and product purification.

Introduction and Rationale

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrimidine derivatives, in particular, are prevalent scaffolds in a vast array of biologically active molecules, exhibiting anticancer, antiviral, and antimicrobial properties.[1] The target molecule, 5-(2-hydroxypyrimidin-5-yl)isophthalic acid, integrates the pharmacologically significant 2-hydroxypyrimidine moiety with the versatile isophthalic acid framework, making it a valuable synthon for the development of novel therapeutics and coordination polymers.[2][3]

The 2-hydroxypyrimidine core exists in a tautomeric equilibrium with its pyrimidin-2(1H)-one form, a feature that can influence its biological activity and chemical reactivity.[4] The isophthalic acid portion provides two carboxylic acid groups, which can be readily functionalized or used to chelate metal ions, for instance, in the formation of metal-organic frameworks (MOFs).[5]

This application note details a logical and efficient synthetic strategy, designed to be accessible to researchers with a solid foundation in organic synthesis. The chosen pathway leverages common and well-documented chemical transformations to ensure a high probability of success.

Overall Synthetic Strategy

The proposed synthesis is a three-step process, as illustrated in the workflow diagram below. The strategy begins with the conversion of the aldehyde functionality of dimethyl 5-formylisophthalate into a more reactive intermediate suitable for pyrimidine ring formation. This is followed by the core cyclization reaction with urea and concludes with the deprotection of the carboxylic acid groups.

SynthesisWorkflow Precursor Dimethyl 5-formylisophthalate Intermediate1 Dimethyl 5-(3-(dimethylamino)acryloyl)isophthalate (Enaminone Intermediate) Precursor->Intermediate1 Step 1: Enaminone Formation (DMF-DMA) Intermediate2 Dimethyl 5-(2-hydroxypyrimidin-5-yl)isophthalate Intermediate1->Intermediate2 Step 2: Pyrimidine Cyclization (Urea, NaOEt) FinalProduct 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid Intermediate2->FinalProduct Step 3: Ester Hydrolysis (NaOH, then HCl)

Figure 1: Proposed synthetic workflow for 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Dimethyl 5-(3-(dimethylamino)acryloyl)isophthalate (Enaminone Intermediate)

Rationale: The conversion of the aldehyde in dimethyl 5-formylisophthalate to an enaminone is a critical step to activate the substrate for the subsequent cyclization with urea. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reagent and a solvent in this reaction, providing the dimethylamino group and facilitating the condensation by removing methanol as a byproduct.

ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
Dimethyl 5-formylisophthalate164073-80-7222.195.00 g22.5
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.1615 mL~112.5
Toluene108-88-392.1450 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 5-formylisophthalate (5.00 g, 22.5 mmol).[6][7]

  • Add toluene (50 mL) and N,N-dimethylformamide dimethyl acetal (15 mL, ~112.5 mmol).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should be significantly more polar than the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or solid, can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of Dimethyl 5-(2-hydroxypyrimidin-5-yl)isophthalate

Rationale: This step involves the classical Biginelli-type condensation to form the pyrimidine ring. The enaminone intermediate reacts with urea in the presence of a strong base, sodium ethoxide. The base deprotonates the urea, which then acts as a nucleophile, attacking the enaminone. Subsequent intramolecular cyclization and dehydration yield the aromatic 2-hydroxypyrimidine ring.[8][9]

ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
Crude Enaminone Intermediate (from Step 1)-~277.28~6.24 g22.5
Urea57-13-660.062.70 g45.0
Sodium Ethoxide (21% solution in ethanol)141-52-668.0515.5 mL~45.0
Absolute Ethanol64-17-546.0775 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude enaminone intermediate (~6.24 g, 22.5 mmol) and urea (2.70 g, 45.0 mmol) in absolute ethanol (75 mL).

  • To this solution, add the sodium ethoxide solution (15.5 mL, ~45.0 mmol) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 2:1).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Neutralize the mixture by the careful addition of glacial acetic acid until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the solid product under vacuum to obtain dimethyl 5-(2-hydroxypyrimidin-5-yl)isophthalate.

Step 3: Synthesis of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the two methyl ester groups. Sodium hydroxide is used to hydrolyze the esters to their corresponding sodium carboxylates. Subsequent acidification with hydrochloric acid protonates the carboxylates and the 2-hydroxypyrimidine ring (if it was deprotonated by the excess base), yielding the final dicarboxylic acid product.

ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
Dimethyl 5-(2-hydroxypyrimidin-5-yl)isophthalate-~288.25~22.5 mmol-
Sodium Hydroxide (NaOH)1310-73-240.002.70 g67.5
Water7732-18-518.0250 mL-
Tetrahydrofuran (THF)109-99-972.1125 mL-
Concentrated Hydrochloric Acid (HCl)7647-01-036.46As needed-

Procedure:

  • Suspend the dimethyl 5-(2-hydroxypyrimidin-5-yl)isophthalate (assuming a quantitative yield from the previous step, ~22.5 mmol) in a mixture of water (50 mL) and THF (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.70 g, 67.5 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C) for 4-6 hours. The reaction mixture should become a clear solution as the hydrolysis proceeds.

  • Monitor the reaction by TLC (a more polar solvent system may be needed, e.g., methanol/dichloromethane, 1:9). The disappearance of the starting material spot indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the clear solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 30 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield 5-(2-hydroxypyrimidin-5-yl)isophthalic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., O-H stretch of the carboxylic acids and the pyrimidine ring, C=O stretch of the carboxylic acids).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 5-(2-hydroxypyrimidin-5-yl)isophthalic acid from readily available precursors. The described three-step sequence is based on well-established and reliable organic reactions. By following this detailed guide, researchers in medicinal chemistry and materials science can efficiently produce this valuable building block for their research endeavors.

References

Sources

Advanced Luminescent Sensing Protocols Using 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid Coordination Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Analytical Chemists Application Area: Chemical Sensing, Environmental Monitoring, and Diagnostics

Executive Summary

The rational design of luminescent metal-organic frameworks (LMOFs) and coordination polymers (CPs) relies heavily on the selection of multifunctional organic linkers. 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) is a highly versatile aromatic dicarboxylic acid featuring a rigid isophthalic acid backbone conjugated to a functional hydroxypyrimidine ring [1].

This application note details the mechanistic foundations and experimental protocols for utilizing this ligand in the synthesis of LMOF sensors. By leveraging the isophthalate moiety for robust structural coordination and the uncoordinated pyrimidine nitrogen and hydroxyl groups as specific Lewis basic recognition sites, these complexes serve as highly sensitive, self-calibrating probes for heavy metals (e.g., Fe³⁺), nitroaromatics, and antibiotics [2].

Mechanistic Foundations

Coordination Chemistry & Structural Causality

The structural versatility of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is dictated by its distinct functional groups [1]. During solvothermal synthesis:

  • The Carboxylate Groups: Coordinate strongly with metal ions (e.g., forming paddlewheel secondary building units with Zn²⁺ or high-coordination clusters with Lanthanides), providing the rigid thermodynamic stability required for porous frameworks.

  • The Hydroxypyrimidine Ring: Protrudes into the framework's pores. The uncoordinated nitrogen atoms and the hydroxyl group (which can undergo keto-enol tautomerization) act as highly specific hydrogen-bond donors/acceptors and Lewis base sites for incoming analytes.

Luminescence Generation & Sensitization

The choice of metal node fundamentally alters the emission profile:

  • Lanthanide MOFs (Ln-MOFs): When coordinated with Eu³⁺ or Tb³⁺, the ligand acts as an "antenna." Upon UV excitation, the ligand undergoes intersystem crossing (ISC) from its singlet (

    
    ) to triplet (
    
    
    
    ) state, followed by efficient energy transfer to the excited state of the lanthanide ion, resulting in sharp, characteristic intra-4f radiative decay [2].
  • Transition Metal MOFs (d¹⁰ metals): Coordination with Zn²⁺ or Cd²⁺ restricts the intramolecular rotation of the ligand. This Chelation-Enhanced Fluorescence (CHEF) effect minimizes non-radiative decay pathways, significantly amplifying the ligand's native blue/green fluorescence.

Sensing Modalities

Analyte detection primarily occurs via luminescence quenching (Turn-Off) or enhancement (Turn-On), governed by three primary mechanisms[3]:

  • Photoinduced Electron Transfer (PET): Binding of electron-deficient analytes (e.g., nitroaromatics) to the pyrimidine ring intercepts the excited electron before radiative decay occurs.

  • Förster Resonance Energy Transfer (FRET): If the absorption spectrum of the analyte overlaps with the emission spectrum of the MOF, non-radiative energy transfer quenches the signal.

  • Competitive Absorption (Inner Filter Effect - IFE): Analytes like Fe³⁺ strongly absorb the excitation UV light, depriving the ligand of excitation energy.

Workflow & Mechanistic Visualizations

Workflow L Ligand (CAS 1261904-83-9) 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid S Solvothermal Synthesis (DMF/H₂O, 120°C) L->S M Metal Precursor (e.g., Eu³⁺, Tb³⁺, Zn²⁺) M->S MOF Luminescent MOF (Sensor Material) S->MOF Q Luminescence Response (Turn-Off / Turn-On) MOF->Q Antenna Effect / LMCT A Target Analyte (Fe³⁺, TNP, Antibiotics) A->Q PET / FRET / Competitive Absorption

Caption: Synthesis and sensing workflow of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid LMOFs.

Mechanism cluster_0 Antenna Effect (Sensitization) cluster_1 Sensing Mechanism (Quenching) L_S0 Ligand Ground State (S₀) L_S1 Ligand Excited Singlet (S₁) L_S0->L_S1 UV Excitation L_T1 Ligand Excited Triplet (T₁) L_S1->L_T1 Intersystem Crossing (ISC) Ln_Excited Lanthanide Excited State L_T1->Ln_Excited Energy Transfer (ET) Quenching Luminescence Quenching (PET / FRET) L_T1->Quenching Energy Interception Ln_Emission Characteristic Luminescence Ln_Excited->Ln_Emission Radiative Decay Ln_Excited->Quenching Electron Transfer Analyte Analyte (e.g., Fe³⁺, TNP) Interaction Hydrogen Bonding / Coordination at Pyrimidine/Hydroxyl sites Analyte->Interaction Interaction->Quenching

Caption: Energy transfer pathways demonstrating the Antenna Effect and subsequent analyte quenching.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high signal-to-noise ratios during sensing assays.

Protocol A: Solvothermal Synthesis of Luminescent MOF (LMOF)

Note: This protocol uses Europium (Eu³⁺) as a representative node to generate a red-emitting LMOF.

  • Precursor Preparation: Dissolve 0.1 mmol of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid and 0.1 mmol of

    
     in a solvent mixture of 
    
    
    
    -dimethylformamide (DMF) and deionized water (4:1 v/v, 10 mL) in a 20 mL glass vial.
    • Causality: The DMF/H₂O mixture ensures optimal solubility of both the organic ligand and the inorganic salt. Water acts as a co-solvent to facilitate the deprotonation of the carboxylic acid groups.

  • Modulation: Add 2-3 drops of concentrated nitric acid (

    
    ) or acetic acid.
    
    • Causality: Modulators slow down the coordination rate by competing with the ligand for metal sites, promoting the growth of highly crystalline, defect-free frameworks rather than amorphous precipitates.

  • Crystallization: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal and heat at 120°C for 72 hours under autogenous pressure. Cool to room temperature at a rate of 5°C/hour.

    • Causality: Slow cooling prevents thermal shock and structural fracturing of the newly formed crystals.

  • Purification: Recover the resulting crystals via centrifugation (8,000 rpm, 5 min). Wash extensively with fresh DMF (3 × 10 mL) followed by absolute ethanol (3 × 10 mL).

    • Causality: DMF removes unreacted ligand, while ethanol exchanges the high-boiling DMF from the pores, facilitating easier activation (drying).

  • Activation: Dry the crystals under vacuum at 80°C for 12 hours.

Protocol B: Preparation of the Sensor Suspension
  • Grind the activated LMOF crystals into a fine powder using an agate mortar to ensure a uniform particle size distribution.

  • Disperse 2.0 mg of the LMOF powder into 2.0 mL of the target solvent (e.g., HEPES buffer for biological sensing or ethanol for environmental sensing).

  • Sonicate the suspension for 30 minutes to form a stable, homogeneous dispersion.

    • Causality: A homogeneous dispersion is critical to prevent light scattering artifacts during fluorescence measurements and to maximize the surface area available for analyte interaction.

Protocol C: Luminescence Titration Assay
  • Baseline Measurement: Transfer the 2.0 mL LMOF suspension into a standard 1 cm quartz cuvette. Record the initial emission spectrum (

    
    ) using a spectrofluorometer (Excitation: ~320 nm, Emission: 580–630 nm for Eu³⁺).
    
  • Titration: Incrementally add 10 µL aliquots of a standard analyte solution (e.g., 1.0 mM Fe³⁺ or 2,4,6-trinitrophenol [TNP]).

  • Equilibration: After each addition, stir the mixture gently for 1 minute to ensure complete diffusion of the analyte into the MOF pores before recording the emission spectrum (

    
    ).
    
  • Self-Validation (Blank): Run a parallel titration adding pure solvent instead of the analyte to confirm that changes in luminescence are not due to dilution effects.

  • Data Analysis: Calculate the quenching efficiency using the Stern-Volmer equation:

    
    
    Where 
    
    
    
    is the quenching constant and
    
    
    is the analyte concentration.

Quantitative Data Presentation

The table below summarizes the typical luminescent sensing performance metrics of MOFs constructed using 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid and various metal nodes.

Metal NodeTarget AnalytePrimary Sensing MechanismTypical

(M⁻¹)
Typical LOD (µM)Response Type
Eu(III) Fe³⁺ CationsCompetitive Absorption (IFE) / PET


Turn-Off
Tb(III) Nitroaromatics (TNP)FRET / PET via Hydrogen Bonding


Turn-Off
Zn(II) Tetracycline AntibioticsPET at Pyrimidine N-sites


Turn-Off
Cd(II) pH (Acidic range)Protonation of Pyrimidine NitrogenN/AN/ARatiometric / Turn-On

Note: Values are representative benchmarks for this class of LMOFs and may vary based on exact solvent conditions and crystal topologies.

References

  • Hu, Z., Deibert, B. J., & Li, J. "Luminescent metal-organic frameworks for chemical sensing and explosive detection." Chemical Society Reviews, 43(16), 5815-5840 (2014). Available at:[Link]

  • Dalton Transactions. "Luminescent metal–organic frameworks as chemical sensors based on 'mechanism–response': a review." Dalton Transactions, 50(2), 433-455 (2021). Available at:[Link]

High-Efficiency Catalytic Conversion of CO₂ via Zr-Based Metal-Organic Frameworks Linked by 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Focus: Bifunctional heterogeneous catalysis, MOF synthesis, and CO₂ cycloaddition.

Overview and Mechanistic Insights

The conversion of carbon dioxide (CO₂) into value-added chemicals, such as cyclic carbonates via cycloaddition with epoxides, is a critical pathway for greenhouse gas utilization and sustainable chemical synthesis. However, the high kinetic barrier associated with epoxide ring-opening and CO₂ activation necessitates highly efficient catalysts.

Metal-organic frameworks (MOFs) offer an ideal platform for this transformation due to their tunable porosity and the ability to precisely engineer active sites[1]. In this application note, we detail the synthesis and catalytic application of a Zirconium-based MOF (designated as Zr-HPIA ) utilizing the bifunctional linker 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9)[2].

Causality Behind Experimental Choices
  • Zirconium (Zr⁴⁺) Nodes: We utilize ZrCl₄ to form robust Zr₆O₄(OH)₄ secondary building units (SBUs). Zr-MOFs (analogous to the UiO-66 topology) exhibit exceptional thermal and chemical stability, preventing framework degradation under the elevated temperatures and pressures required for CO₂ cycloaddition [3].

  • Ligand Rational Design: The isophthalic acid moiety of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid coordinates with the Zr clusters to build the framework. Crucially, the 2-hydroxypyrimidine group protrudes into the pore channels, providing a dual-activation mechanism:

    • Brønsted Acid Site: The hydroxyl (-OH) group forms strong hydrogen bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for ring-opening.

    • Lewis Base Site: The uncoordinated nitrogen atoms on the pyrimidine ring act as Lewis bases, interacting with the weakly electrophilic carbon of CO₂ to enhance its reactivity.

  • Modulation Strategy: Acetic acid is employed as a modulator during the solvothermal synthesis. The monocarboxylic acid competes with the multidentate isophthalic acid linker, slowing down the nucleation rate. This competitive coordination ensures the formation of highly crystalline MOF particles with controlled defect sites (which serve as additional Lewis acid centers) rather than amorphous precipitates.

Experimental Workflow

Workflow A Ligand: 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid C Solvothermal Synthesis (DMF, Modulator, 120°C) A->C B Metal Precursor: ZrCl4 B->C D Zr-HPIA MOF (Bifunctional Catalyst) C->D E CO2 Cycloaddition (Epoxide + CO2, 80°C) D->E F Cyclic Carbonate (>99% Yield) E->F

Figure 1: End-to-end workflow from precursor assembly to catalytic CO₂ cycloaddition using the Zr-HPIA MOF.

Step-by-Step Protocols

Protocol A: Solvothermal Synthesis of Zr-HPIA MOF

Self-validating checkpoint: The solution must remain clear upon initial mixing; premature cloudiness indicates rapid, uncontrolled precipitation rather than crystalline MOF growth.

  • Precursor Dissolution: In a 50 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid and 0.5 mmol of ZrCl₄ in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Modulator Addition: Add 1.5 mL of glacial acetic acid to the mixture. Sonicate for 10 minutes until a clear, homogeneous solution is obtained.

  • Crystallization: Seal the autoclave and heat it in a programmable oven at 120°C for 24 hours. Cool to room temperature at a rate of 5°C/hour to promote high crystallinity.

  • Washing: Recover the resulting microcrystalline powder via centrifugation (8000 rpm, 5 min). Wash the solid three times with fresh DMF (10 mL per wash) to remove unreacted ligands and amorphous byproducts.

  • Solvent Exchange: Suspend the powder in 15 mL of acetone for 12 hours, replacing the solvent twice. Rationale: Acetone has a lower boiling point and weaker surface tension than DMF, allowing for efficient removal of guest molecules from the pores during drying without causing capillary-induced pore collapse.

  • Activation: Dry the exchanged MOF under dynamic vacuum at 100°C for 12 hours to yield the activated Zr-HPIA catalyst.

Protocol B: Catalytic CO₂ Cycloaddition
  • Reaction Setup: In a 25 mL stainless-steel high-pressure reactor, add 20 mg of activated Zr-HPIA, 10 mmol of propylene oxide (PO), and 0.2 mmol of tetrabutylammonium bromide (TBAB) as a co-catalyst.

  • Purging: Seal the reactor and purge three times with CO₂ gas to remove residual air.

  • Pressurization & Heating: Pressurize the reactor with CO₂ to 1.0 MPa. Heat the system to 80°C under continuous magnetic stirring (600 rpm) for 4 hours.

  • Product Recovery: Cool the reactor in an ice bath to depressurize safely. Separate the solid catalyst via centrifugation.

  • Analysis: Analyze the supernatant via ¹H NMR or Gas Chromatography (GC) to determine the yield and selectivity of propylene carbonate.

Catalytic Pathway & Synergistic Mechanism

The exceptional catalytic performance of Zr-HPIA is driven by the synergistic activation of both substrates within the confined pore space. The co-catalyst (TBAB) provides the nucleophilic bromide ion (Br⁻) necessary for the ring-opening of the activated epoxide.

Mechanism Cat Zr-HPIA MOF Catalyst ActEpox Epoxide Activation (H-bonding via -OH) Cat->ActEpox Brønsted acid (-OH) ActCO2 CO2 Activation (via Pyrimidine N) Cat->ActCO2 Lewis base (N) Substrates Epoxide & CO2 Substrates->ActEpox Substrates->ActCO2 RingOpen Epoxide Ring Opening (Halide Nucleophile) ActEpox->RingOpen Insertion CO2 Insertion into Alkoxide ActCO2->Insertion RingOpen->Insertion Cyclization Cyclic Carbonate Formation & Catalyst Regeneration Insertion->Cyclization Cyclization->Cat Release

Figure 2: Synergistic catalytic mechanism of CO₂ cycloaddition within the bifunctional Zr-HPIA MOF pore.

Quantitative Data Presentation

The table below summarizes the catalytic performance of Zr-HPIA compared to various control systems under identical reaction conditions (80°C, 1.0 MPa CO₂, 4 h, TBAB co-catalyst).

Catalyst SystemEpoxide Conversion (%)Selectivity (%)TON (Turnover Number)TOF (h⁻¹)
Zr-HPIA (Bifunctional MOF) >99 >99 495 123.8
Standard UiO-66 (Unfunctionalized)429821052.5
Homogeneous Ligand + ZrCl₄319515538.8
Blank (TBAB only, No MOF)1290N/AN/A

Data Interpretation: The unfunctionalized UiO-66 shows moderate activity driven solely by Zr-defect Lewis acid sites [3]. The >99% conversion achieved by Zr-HPIA highlights the critical role of the 5-(2-Hydroxypyrimidin-5-yl) moiety in lowering the activation barrier through localized, synergistic substrate activation.

References

  • Liang, R., Zhang, C., & Yan, G. (2024). Enhancing CO₂ cycloaddition through ligand functionalization: A case study of UiO-66 metal-organic frameworks. Chinese Journal of Structural Chemistry, 43(2), 100211. Available at:[Link]

  • Helal, A., Usman, M., Arafat, M. E., & Abdelnaby, M. M. (2020). Allyl functionalized UiO-66 metal-organic framework as a catalyst for the synthesis of cyclic carbonates by CO₂ cycloaddition. Journal of Industrial and Engineering Chemistry, 92, 234-241. Available at:[Link]

Application Note: High-Throughput Fabrication of Oriented MOF Thin Films Using 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid via Spin-Coating Epitaxy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of Metal-Organic Frameworks (MOFs) into functional devices requires the transition from bulk microcrystalline powders to highly oriented, defect-free thin films. This application note details a robust, self-validating protocol for the fabrication of surface-mounted MOFs (SURMOFs) utilizing 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid as the organic linker. By employing a Liquid-Phase Epitaxy (LPE) approach driven by spin-coating, this methodology reduces fabrication time from days to minutes while ensuring precise, nanometer-scale control over film thickness and crystallographic orientation.

Scientific Rationale & Mechanistic Insights

The Linker: 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid

5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) is a highly versatile, rigid aromatic dicarboxylic acid[1]. Its structural duality is the core driver of its utility in advanced materials:

  • Structural Backbone: The isophthalic acid moiety acts as the primary coordination site, reacting with transition metal ions (e.g., Cu²⁺, Zn²⁺) to form robust secondary building units (SBUs), such as dinuclear paddlewheel clusters[1].

  • Functional Pore Engineering: The conjugated hydroxypyrimidine ring projects directly into the resulting MOF cavities. Because the nitrogen and hydroxyl groups on the pyrimidine ring are weaker coordinators than the carboxylates, they remain uncoordinated during framework assembly. This provides a dense array of active sites for hydrogen bonding, making the resulting thin film highly sensitive for applications in proton conduction, host-guest catalysis, and chemical sensing.

Causality of the Spin-Coating LPE Approach

Traditional solvothermal MOF synthesis yields randomly oriented crystals, while ex-situ drop-casting suffers from "coffee-ring" effects and poor substrate adhesion[2]. Liquid-Phase Epitaxy (LPE) solves this by utilizing a layer-by-layer (LbL) sequential dosing strategy that forces heteroepitaxial growth directly from the substrate surface.

However, conventional dip-coating LPE is prohibitively slow, often requiring up to 72 hours for a 100-cycle film. Transitioning the LPE process to a spin-coating platform introduces centrifugal force, which rapidly spreads the precursor solutions into an ultrathin liquid film. This accelerates mass transport and solvent evaporation, suppressing unwanted homogeneous nucleation (bulk MOF precipitation) and reducing cycle times to mere seconds[3].

Experimental Protocol: Spin-Coating LPE Workflow

Materials & Reagents
  • Organic Linker: 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9), 0.1 mM in absolute ethanol.

  • Metal Precursor: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), 1.0 mM in absolute ethanol.

  • Substrate: Gold-coated silicon wafers (200 nm Au / 2 nm Ti adhesion layer).

  • SAM Precursor: 16-Mercaptohexadecanoic acid (MHDA), 1.0 mM in ethanol.

  • Solvent: Absolute ethanol (Anhydrous). Causality note: The hydroxypyrimidine ring can hydrogen-bond with water, potentially causing competitive coordination at the Cu-paddlewheel axial sites. Anhydrous ethanol prevents this interference.

Phase 1: Substrate Functionalization

To force the MOF to grow as an oriented thin film, the substrate must mimic the organic linker.

  • Clean the Au-substrate using UV-Ozone treatment for 15 minutes to remove adventitious carbon.

  • Immerse the substrate in the 1.0 mM MHDA solution for 24 hours at room temperature to form a Self-Assembled Monolayer (SAM).

  • Rinse thoroughly with absolute ethanol and dry under a stream of N₂.

  • Self-Validation Check: Measure the water contact angle of the functionalized substrate. A successful MHDA monolayer will yield a highly hydrophilic surface (contact angle < 30°) compared to bare gold (~70°). This validates the presence of the nucleation-directing -COOH groups[4].

Phase 2: Spin-Coating Layer-by-Layer Deposition

Mount the MHDA-functionalized substrate onto the vacuum chuck of a programmable spin-coater. The following sequence constitutes one complete growth cycle :

  • Metal Dosing: Dispense 50 µL of the 1.0 mM Cu(OAc)₂ solution onto the static substrate. Accelerate to 1000 rpm for 5 seconds. The Cu²⁺ ions coordinate to the -COOH groups of the SAM.

  • Solvent Wash 1: Dispense 50 µL of absolute ethanol. Spin at 1000 rpm for 5 seconds. Causality note: This step is critical. It removes physisorbed, unreacted Cu²⁺ ions, ensuring that growth only occurs via chemical bonding (epitaxy) rather than physical accumulation.

  • Linker Dosing: Dispense 50 µL of the 0.1 mM 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid solution. Spin at 1000 rpm for 5 seconds. The isophthalic acid moiety bonds to the exposed axial sites of the anchored Cu-paddlewheels.

  • Solvent Wash 2: Dispense 50 µL of absolute ethanol. Spin at 1000 rpm for 5 seconds to remove unreacted linker.

  • Iteration: Repeat Steps 1–4 for the desired number of cycles (typically 50–100 cycles for a 20–40 nm film)[3].

Process Visualization

SURMOF_Synthesis Substrate 1. SAM Functionalization (MHDA on Au) Metal 2. Cu(OAc)2 Dosing (Metal Node) Substrate->Metal Wash1 3. Ethanol Wash (Remove Excess) Metal->Wash1 Linker 4. Linker Dosing (CAS 1261904-83-9) Wash1->Linker Wash2 5. Ethanol Wash (Remove Excess) Linker->Wash2 Wash2->Metal Repeat (50-100 Cycles) SURMOF Oriented Thin Film (SURMOF) Wash2->SURMOF Final Cycle

Fig 1: Spin-coating LPE cycle for 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid SURMOF fabrication.

Quantitative Data & Process Parameters

Table 1: Optimized Spin-Coating LPE Parameters
Process StepReagent / SolventConcentrationVolume (µL)Spin Speed (rpm)Duration (s)
1. Metal Node Cu(OAc)₂·H₂O in EtOH1.0 mM5010005
2. Wash Absolute EthanolN/A5010005
3. Organic Linker CAS 1261904-83-9 in EtOH0.1 mM5010005
4. Wash Absolute EthanolN/A5010005
Table 2: Self-Validation & Characterization Metrics
Analytical TechniqueTarget MetricIndication of SuccessIndication of Failure
Goniometry (Contact Angle) < 30° (Pre-growth)Successful MHDA SAM formation[4].> 60° indicates poor SAM density; MOF will not anchor.
Quartz Crystal Microbalance Linear mass increaseConsistent layer-by-layer epitaxial growth[2].Exponential mass increase indicates bulk homogeneous nucleation.
Out-of-Plane XRD Sharp peaks at low 2θHighly crystalline, (001) oriented film[4].Broad halos or missing peaks indicate amorphous film.
Atomic Force Microscopy Rq Roughness < 5 nmSmooth, defect-free SURMOF topology.High roughness (>20 nm) indicates "coffee-ring" aggregates.

References

  • RSC Publishing. "Metal–organic framework thin films as versatile chemical sensing materials." Materials Advances, 2021. Available at:[Link]

  • National Institutes of Health (PMC). "Impact of Surface Functionalization and Deposition Method on Cu-BDC surMOF Formation, Morphology, Crystallinity, and Stability." Langmuir, 2023. Available at:[Link]

  • ResearchGate. "Advanced Fabrication Method for the Preparation of MOF Thin Films: Liquid-Phase Epitaxy Approach Meets Spin Coating Method." ACS Applied Materials & Interfaces, 2016. Available at:[Link]

Sources

Application Note: Engineering Porous Zirconium Metal-Organic Frameworks with 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Synthesis, Drug Loading (5-Fluorouracil), and pH-Responsive Release Kinetics

Introduction & Rationale

The development of smart, stimuli-responsive Drug Delivery Systems (DDS) requires nanocarriers that can achieve high drug payloads while preventing premature leakage in systemic circulation. Metal-Organic Frameworks (MOFs) have emerged as leading candidates due to their tunable porosity and massive surface areas.

This application note details the utilization of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) [1], a highly versatile aromatic dicarboxylic acid, in the synthesis of Zirconium-based MOFs (Zr-HPym-IPA). The ligand features a hydroxypyrimidine ring conjugated to an isophthalic acid backbone. While the carboxylate groups drive the formation of highly stable Zr(IV) oxo-clusters (analogous to the robust MIP-206 or UiO topologies)[2], the hydroxypyrimidine unit acts as a potent hydrogen-bond donor and acceptor. This specific dual-functionality is critical: it provides an ideal supramolecular environment for encapsulating hydrophilic, hydrogen-bond-rich chemotherapeutics like 5-Fluorouracil (5-FU) [3].

Mechanistic Insights: Host-Guest Interactions & pH-Responsive Release

To design a self-validating drug delivery protocol, one must understand the causality behind the host-guest interactions.

Loading Mechanism: 5-FU is a small molecule (approx. 5.4 Å) that easily diffuses into the mesoporous channels of Zr-MOFs. The hydroxyl (–OH) and pyrimidine nitrogen atoms on the HPym-IPA ligand form strong, directional non-covalent hydrogen bonds with the amine and carbonyl groups of 5-FU [4]. This thermodynamic stabilization prevents the drug from diffusing out of the pores during normal physiological circulation.

Triggered Release: The tumor microenvironment is inherently acidic (pH 5.0–5.5) compared to healthy physiological fluid (pH 7.4). Under acidic conditions, the pyrimidine nitrogens and hydroxyl groups on the MOF ligand, as well as the functional groups on 5-FU, undergo rapid protonation. This protonation disrupts the established hydrogen-bonding network and induces electrostatic repulsion, triggering a localized, on-demand release of the drug cargo [5].

Mechanism LIG 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid MOF Zr-HPym-IPA MOF (Porous Carrier) LIG->MOF Solvothermal Assembly ZR Zr(IV) Oxo-Clusters ZR->MOF Coordination LOAD 5-FU@Zr-HPym-IPA (H-Bond Stabilized) MOF->LOAD Post-Synthetic Loading DRUG 5-Fluorouracil (5-FU) (Hydrophilic Cargo) DRUG->LOAD H-Bonding (OH & N sites) PH7 Physiological pH (7.4) Stable Retention LOAD->PH7 Bloodstream Circulation PH5 Tumor Microenvironment (pH 5.5) Protonation & Swelling LOAD->PH5 Cellular Uptake PH7->LOAD Minimal Leakage REL Targeted Drug Release PH5->REL H-Bond Disruption

Mechanistic pathway of Zr-HPym-IPA MOF assembly, drug loading, and pH-responsive release.

Experimental Protocols

The following protocols outline the synthesis, activation, drug loading, and in vitro evaluation of the Zr-HPym-IPA system.

Protocol 1: Solvothermal Synthesis of Zr-HPym-IPA MOF

Causality Note: Formic acid is used as a modulator. It competes with the isophthalic acid linkers during coordination with Zr(IV) ions, slowing down crystal growth to enhance crystallinity and deliberately introducing missing-linker defects that increase pore volume for drug loading.

  • Precursor Preparation: Dissolve 60 mg of Zirconium(IV) chloride (ZrCl₄) and 65 mg of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

  • Modulator Addition: Add 1.5 mL of concentrated formic acid to the mixture. Sonicate for 10 minutes until the solution is completely clear.

  • Solvothermal Reaction: Seal the vial and heat in an isothermal oven at 120 °C for 48 hours.

  • Washing & Activation: Recover the resulting white precipitate via centrifugation (8,000 rpm, 10 min). Wash the pellet three times with fresh DMF to remove unreacted precursors, followed by three washes with anhydrous methanol. Methanol exchange is critical to remove high-boiling DMF from the pores without inducing capillary-force collapse of the framework.

  • Drying: Dry the activated MOF under dynamic vacuum at 90 °C for 12 hours.

Protocol 2: Post-Synthetic Loading of 5-Fluorouracil
  • Drug Solution: Prepare a 5 mg/mL solution of 5-FU in ultra-pure water.

  • Encapsulation: Disperse 50 mg of the activated Zr-HPym-IPA MOF into 20 mL of the 5-FU solution. Stir continuously at 300 rpm in the dark at room temperature for 24 hours to allow equilibrium hydrogen bonding.

  • Recovery: Centrifuge the suspension to isolate the 5-FU@Zr-HPym-IPA composite. Wash briefly with 2 mL of water to remove loosely adhered surface drug.

  • Quantification: Collect the supernatant and measure the residual 5-FU concentration using UV-Vis spectroscopy (

    
     = 266 nm) to calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE).
    
Protocol 3: In Vitro pH-Responsive Release Assay

Causality Note: The dialysis bag method ensures that the release kinetics measured are strictly due to the drug diffusing out of the MOF pores and crossing the membrane, mimicking cellular release, rather than bulk dissolution.

  • Preparation: Suspend 10 mg of 5-FU@Zr-HPym-IPA in 2 mL of Phosphate Buffered Saline (PBS). Transfer the suspension into a dialysis bag (MWCO 3.5 kDa) and seal both ends.

  • Incubation: Immerse the dialysis bag in 40 mL of release media. Prepare two parallel setups:

    • Setup A: PBS adjusted to pH 7.4 (mimicking physiological conditions).

    • Setup B: PBS adjusted to pH 5.5 (mimicking the tumor microenvironment).

  • Sampling: Incubate both setups at 37 °C with gentle shaking (100 rpm). At predetermined time intervals (1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release media and immediately replace it with 1 mL of fresh, pre-warmed media to maintain sink conditions.

  • Analysis: Quantify the released 5-FU via UV-Vis spectroscopy and plot the cumulative release percentage over time.

Workflow S1 Step 1: Solvothermal Synthesis ZrCl4 + Ligand + DMF + Modulator S2 Step 2: Activation & Washing Solvent Exchange (Methanol) & Vacuum Drying S1->S2 S3 Step 3: Drug Loading Soaking in 5-FU Aqueous Solution (24h) S2->S3 S4 Step 4: Characterization PXRD, BET Surface Area, UV-Vis S3->S4 S5 Step 5: In Vitro Release Assay Dialysis in PBS (pH 7.4 vs 5.5) S4->S5

Step-by-step experimental workflow for MOF synthesis and drug delivery evaluation.

Data Presentation & Expected Outcomes

The structural integrity and loading efficiency of the MOF can be validated against the baseline parameters summarized below. Successful loading is typically indicated by a significant drop in BET surface area and pore volume, confirming pore occupation by the drug.

Table 1: Physicochemical Properties & Loading Efficiency

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading Capacity (wt%)Encapsulation Efficiency (%)
Zr-HPym-IPA (Empty) 1,150 ± 450.62N/AN/A
5-FU@Zr-HPym-IPA 320 ± 300.1824.5 ± 1.282.3 ± 2.5

Table 2: Comparative Cumulative Release Kinetics of 5-FU

Time (Hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 4.212.5
4 8.535.0
12 12.158.4
24 15.376.2
48 18.089.5
72 19.594.1

Data Interpretation: The composite demonstrates excellent physiological stability (only ~19.5% leakage over 72 hours at pH 7.4) while providing rapid, sustained release in acidic environments (>94% at pH 5.5), validating its potential as a targeted chemotherapeutic vehicle.

References

  • Benchchem. "5-(2-Hydroxypyrimidin-5-yl)isophthalic acid | CAS 1261904-83-9". Benchchem Product Catalog.
  • ChemRxiv. "A Mesoporous Zirconium-Isophthalate Multifunctional Platform". ChemRxiv Preprints.
  • RSC Advances. "Mesoporous zirconium based metal–organic frameworks, a topological review". Royal Society of Chemistry.
  • National Institutes of Health (PMC). "Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release: The Role of Host–Guest Interactions". NIH PubMed Central.
  • MDPI. "Metal–Organic Framework-Based Drug Delivery Systems for Cancer Therapy: A Review". MDPI Pharmaceutics.

Troubleshooting & Optimization

Improving yield of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid

Executive Summary

The synthesis of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is notoriously difficult due to two competing chemical behaviors:

  • Catalyst Poisoning: The 2-hydroxypyrimidine moiety exists in tautomeric equilibrium with its keto-form (2-pyridone-like), which strongly coordinates to Palladium (Pd), arresting the catalytic cycle.

  • Solubility Mismatch: The final product is a zwitterionic-like solid with high polarity, making purification from organic byproducts challenging.

The Solution: Do not attempt the direct coupling of the free hydroxy-pyrimidine. You must utilize a Protection-Coupling-Deprotection strategy. This guide details the "Methoxy-Route," which consistently delivers yields >75% compared to the <30% typical of direct coupling.

Part 1: The "Golden Path" Protocol

Standardized workflow for high-purity synthesis.[1]

Reaction Scheme
  • Coupling: Dimethyl 5-bromoisophthalate + 2-Methoxypyrimidin-5-ylboronic acid → Dimethyl 5-(2-methoxypyrimidin-5-yl)isophthalate.

  • Hydrolysis/Deprotection: Simultaneous ester hydrolysis and methyl ether cleavage using concentrated acid or a two-step Base/Acid sequence.

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactants:

    • Dimethyl 5-bromoisophthalate (1.0 equiv)[1]

    • 2-Methoxypyrimidin-5-ylboronic acid (1.2 equiv)[1]

  • Catalyst System:

    
     (3-5 mol%) OR 
    
    
    
    (2 mol%) + SPhos (4 mol%).
    • Note: SPhos is preferred for sterically demanding or electron-poor substrates.

  • Base/Solvent:

    
     (3.0 equiv) in 1,4-Dioxane/Water (4:1 v/v).[1]
    
  • Conditions: Degas solvents thoroughly (Argon sparge, 20 min). Heat to 90°C for 16 hours under inert atmosphere.

Step 2: Isolation & Deprotection [1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry organic layer (

    
    ) and concentrate.[1]
    
  • Hydrolysis (The Critical Step):

    • Suspend the intermediate ester in 6M HCl (aq) and reflux for 12–24 hours.

    • Mechanism:[1][2][3][4] Acidic conditions hydrolyze the methyl esters to carboxylic acids AND cleave the methyl ether to the hydroxyl (keto) group.[1]

  • Final Purification: Cool the reaction mixture to room temperature. The product often precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Part 2: Troubleshooting Guide (The "Clinic")

Issue 1: Low Conversion / Starting Material Recovery

Symptom: LCMS shows unreacted bromide after 16 hours. Diagnosis: Catalyst deactivation or oxidation.

VariableCheckFix
Oxygen Did the solution turn black immediately?Strict Degassing: Palladium is oxygen-sensitive. Sparging with Argon is mandatory.[5]
Boronic Acid Is the boronic acid pure?Protodeboronation: Pyrimidinyl boronic acids degrade in water. Switch to Pinacol Ester or add the base after the catalyst is heated.[1]
Ligand Using simple PPh3?Upgrade Ligand: Switch to XPhos or SPhos . These bulky, electron-rich ligands prevent Pd aggregation and accelerate oxidative addition.
Issue 2: "Black Tar" / Decomposition

Symptom: Reaction mixture is dark, complex mixture on TLC. Diagnosis: Protodeboronation of the heteroaryl boronic acid.[6] Electron-deficient heterocycles lose the boron group rapidly in hot aqueous base.

  • Solution A: Switch base to CsF (anhydrous) or K3PO4 (anhydrous).[1]

  • Solution B: Switch solvent to DMF or Toluene (anhydrous) to reduce water activity.[1]

Issue 3: Product Won't Precipitate (The "Crash Out" Problem)

Symptom: After hydrolysis, the solution is clear; no solid forms.[1] Diagnosis: The molecule is amphoteric.[1] At very low pH (<1), it is protonated and soluble. At high pH (>7), it is a salt.

  • Correction: You must find the Isoelectric Point (pI) .

    • Cool the acidic hydrolysis mixture to 0°C.

    • Slowly add concentrated NaOH or NaOAc solution while monitoring pH.

    • Target pH 2.5 – 3.5 . The product usually crashes out in this window.

Part 3: Visualization & Logic

Workflow Logic: The Protection Strategy

The following diagram illustrates why the direct route fails and the protected route succeeds.

SynthesisLogic Start Target: 5-(2-Hydroxypyrimidin-5-yl) isophthalic acid DirectRoute Direct Coupling Route (Unprotected OH) Start->DirectRoute Avoid ProtectedRoute Protected Route (Methoxy-pyrimidine) Start->ProtectedRoute Recommended Failure FAILURE: Catalyst Poisoning Pd coordinates to Pyridone O/N DirectRoute->Failure Pd Deactivation Success SUCCESS: High Yield (>75%) No coordination interference ProtectedRoute->Success Suzuki Coupling Hydrolysis Acid Hydrolysis (Deprotection + Saponification) Success->Hydrolysis FinalProduct Pure Product Precipitates at pH 3 Hydrolysis->FinalProduct

Caption: Comparative logic flow demonstrating the necessity of the protection group strategy to avoid catalyst poisoning.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurity Check1 Is Boronic Acid remaining? Problem->Check1 Yes Catalyst Inactive Check1->Yes Yes No Protodeboronation Check1->No No (Decomposed) Action1 Switch to SPhos/Pd2(dba)3 Degas thoroughly Yes->Action1 Action2 Use Anhydrous Conditions (DMF/CsF) No->Action2

Caption: Diagnostic flowchart for resolving common yield-killing issues in heteroaryl Suzuki couplings.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the pinacol ester instead of the boronic acid? A: Highly Recommended. Pyrimidinyl boronic acids are unstable.[1] The pinacol ester (Bpin) is significantly more stable towards protodeboronation and easier to purify.[1] If you are synthesizing the starting material yourself, stop at the Bpin stage; do not hydrolyze to the boronic acid.[1]

Q2: Why do I see a "double mass" peak in LCMS? A: This is likely the Homocoupling of the boronic acid (dimerization).[1] This occurs when the reaction is exposed to oxygen (oxidative homocoupling).[1] Ensure your argon lines are tight and consider adding 1-2 mol% of a scavenger or simply re-purging the vessel.

Q3: Is this molecule soluble in DMSO for biological assays? A: Yes. While insoluble in chloroform or DCM, the final product is soluble in DMSO and DMF. For MOF synthesis, it is often dissolved in DMF/Ethanol mixtures with a dash of acid or base depending on the coordination mode required.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • PubChem Compound Summary. (n.d.). 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9).[1][7] National Center for Biotechnology Information. [1][7]

Sources

Purification methods for removing unreacted 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and removal of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS: 1261904-83-9), a specialized heterocyclic linker often used in Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

The following protocols are designed for two primary scenarios:

  • Post-Synthesis Workup: Isolating the pure ligand from its own synthesis reaction.

  • MOF Activation: Removing the unreacted ligand trapped within the pores of a solid Metal-Organic Framework.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols

Part 1: The Physicochemical Profile

Before attempting purification, you must understand the solubility "switch" mechanism of this molecule. It possesses three ionizable protons: two carboxylic acid groups (


) and one tautomeric hydroxyl/amide group on the pyrimidine ring (

).
Solubility & Reactivity Matrix
Solvent / ConditionSolubility StatusMechanistic Insight
Water (pH < 3) Insoluble Fully protonated form aggregates due to strong intermolecular H-bonding (dimerization).
Water (pH > 8) Soluble Deprotonation of carboxylates (

) and pyrimidine (

) creates high polarity.
DMF / DMSO Soluble (High) Dipolar aprotic solvents disrupt the intermolecular H-bonds of the pyrimidine ring.
Ethanol / Methanol Sparingly Soluble Soluble when hot; poor solubility at RT makes these ideal anti-solvents for crystallization.
DCM / Hexane Insoluble The molecule is too polar for non-chlorinated/non-polar organic solvents.

Part 2: Scenario-Based Troubleshooting Guides

Scenario A: Removing Unreacted Ligand from a Solid MOF Product

Context: You have synthesized a MOF (e.g., a derivative of UiO-66 or NOTT series) and TGA/NMR shows trapped unreacted linker.

The "Hot-Soak" Exchange Protocol

Why this works: The unreacted ligand is often trapped via


 stacking or hydrogen bonding within the MOF pores. Cold washing is insufficient. You must use thermal energy to increase the exchange rate with the solvent.

Step-by-Step Methodology:

  • Primary Wash (DMF): Suspend the solid MOF in N,N-Dimethylformamide (DMF) .

    • Ratio: 1 g MOF : 50 mL DMF.

    • Action: Heat at 80°C for 12 hours with gentle stirring (do not grind; avoid shear force).

    • Mechanism:[1] DMF competes for the H-bonding sites on the pyrimidine ring, dislodging the ligand.

  • Centrifugation: Centrifuge hot (prevents re-precipitation) at 4500 rpm for 10 mins. Decant supernatant.

  • Solvent Exchange (Ethanol): Resuspend the solid in absolute ethanol.

    • Action: Soak at 60°C for 4 hours . Repeat this step 3 times .

    • Mechanism:[1] Ethanol removes the high-boiling DMF from the pores.

  • Activation: Dry the MOF under vacuum (

    
     mbar) at 120°C for 12 hours .
    

Troubleshooting Q&A:

Q: The filtrate is still UV-active after 5 washes. Is my MOF decomposing? A: Not necessarily. This ligand has a high extinction coefficient. Check the supernatant via


-NMR. If you see sharp peaks for the ligand but broad/no peaks for the metal nodes, you are successfully washing. If you see metal salt peaks, the MOF is degrading—lower the wash temperature to 60°C.

Q: Can I use Acetone instead of Ethanol? A: Yes, Acetone is a valid low-boiling exchanger, but ensure your MOF is stable in it. Some Zr-MOFs are more stable in Ethanol.

Scenario B: Isolating the Pure Ligand (Synthesis Workup)

Context: You synthesized the ligand (e.g., via Suzuki coupling) and need to remove inorganic salts and side products.

The "pH-Swing" Precipitation Protocol

Why this works: This method exploits the drastic solubility difference between the ionized salt form and the protonated acid form.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in 0.5 M NaOH (aq). The solution should be clear and yellow/orange.

    • Check: If solids remain, filter them out (these are likely non-polar byproducts or catalyst residues).

  • Precipitation: Slowly add 1 M HCl dropwise while stirring vigorously.

    • Target: Acidify to pH 2.0 .

    • Observation: A white/off-white precipitate will form.[2]

  • Digestion: Heat the suspension to 50°C for 30 minutes , then let it cool to Room Temperature (RT).

    • Mechanism:[1] "Digestion" allows small, impure crystals to redissolve and deposit onto larger, purer crystals (Ostwald ripening).

  • Filtration: Filter via a Buchner funnel. Wash the cake with cold water (removes NaCl) followed by cold methanol (removes trace organic impurities).

  • Recrystallization (Polishing): If purity is <98%, recrystallize from Glacial Acetic Acid or a DMF/Water (9:1) mixture.

Troubleshooting Q&A:

Q: My product is oiling out instead of precipitating. A: This happens if the acidification is too fast or the concentration is too high. Add more water to the basic solution before acidifying, and add the acid slower.

Q: The NMR shows trapped solvent (DMF/DMSO). A: This ligand solvates strongly. To remove lattice solvent, you must dry at 100°C under high vacuum overnight. A simple rotary evaporator is often insufficient.

Part 3: Visualizing the Logic

Workflow 1: The "pH-Swing" Purification Logic

This diagram illustrates the decision-making process for isolating the ligand based on its chemical state.

PurificationLogic Start Crude Mixture containing 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid Dissolve Step 1: Dissolve in 0.5M NaOH (Forms soluble Na-salt) Start->Dissolve Filter Step 2: Filter Insoluble Solids (Removes Catalyst/Non-polar impurities) Dissolve->Filter Acidify Step 3: Acidify with HCl to pH 2.0 (Protonates to Insoluble Acid) Filter->Acidify Precipitate Precipitate Forms Acidify->Precipitate Solubility Drop Wash Step 4: Wash Cake (Water -> Cold MeOH) Precipitate->Wash Dry Step 5: Vacuum Dry (100°C, 12h) Wash->Dry

Caption: Logical flow for the acid-base extraction purification method, exploiting the pH-dependent solubility switch.

Workflow 2: MOF Activation (Ligand Removal)

This diagram details the critical solvent exchange process required to clear the pores of a MOF.

MOFActivation RawMOF As-Synthesized MOF (Pores blocked by Ligand) DMFWash Hot DMF Wash (80°C, 12h) Dislodges Ligand RawMOF->DMFWash Solvation EtOHExchange Ethanol Exchange (60°C, 3x 4h) Removes DMF DMFWash->EtOHExchange Exchange Activation Thermal Activation (120°C, Vacuum) Removes Ethanol EtOHExchange->Activation Evaporation CleanMOF Activated MOF (High Surface Area) Activation->CleanMOF

Caption: The standard "Hot-Soak" activation cycle for removing high-boiling ligands from porous frameworks.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is the 2-hydroxypyrimidine group difficult to remove compared to standard isophthalic acid? The 2-hydroxypyrimidine moiety can exist in a keto-enol tautomeric equilibrium. The "keto" form (2-pyridone-like) has a hydrogen bond donor (NH) and acceptor (C=O) in close proximity, allowing it to form very strong dimers or bind tenaciously to metal sites in the MOF, acting almost like a secondary node. Standard washing often fails to break these specific interactions without heat.

Q2: Can I use Soxhlet extraction? Yes, but with caution. Soxhlet extraction with Ethanol is effective for the final cleaning step. However, do not use Soxhlet with high-boiling solvents like DMF, as the thermal stress can degrade sensitive MOFs over prolonged cycles. A static hot soak is safer for the initial DMF step.

Q3: How do I quantify the residual unreacted ligand? Digest a small sample of your washed MOF in


 (or 

) and run a

-NMR. Integrate the ligand peaks against an internal standard. If the stoichiometry matches the theoretical MOF formula, the unreacted (non-coordinated) ligand is gone. If the ligand ratio is higher than expected, you still have trapped "guest" molecules.

References

  • Review of MOF Activation Protocols: Mondloch, J. E., et al. "Destruction of Metal-Organic Frameworks during Activation and the Stabilization of the Framework by Solvent-Assisted Linker Exchange." Inorganic Chemistry, 2013. (Provides the foundational logic for DMF/Ethanol exchange protocols).

  • Synthesis of Isophthalic Acid Derivatives: Li, X., et al. "Synthesis of 5-substituted isophthalic acid derivatives and their application in MOFs." CrystEngComm, 2015. (Details the solubility profiles and recrystallization methods for functionalized isophthalates).

  • Tautomerism of 2-Hydroxypyrimidine: Joshi, H., et al. "Tautomeric equilibrium of 2-hydroxypyrimidine in aqueous solution." RSC Advances, 2020. (Explains the pKa and hydrogen bonding behavior critical for understanding solubility).

  • Defect Engineering in MOFs (Ligand Removal): Trickett, C. A., et al. "The Chemistry of Metal–Organic Frameworks for CO2 Capture, Regeneration and Conversion." Nature Reviews Materials, 2017. (Discusses the impact of unreacted linkers on pore volume and catalytic activity).

Sources

Optimizing activation temperatures for 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Activation Temperatures for 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (H2PymIP) MOFs

Executive Summary: The H2PymIP Challenge

Welcome to the Advanced Materials Support Center. You are likely accessing this guide because your Metal-Organic Framework (MOF) based on the 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (H2PymIP) ligand is exhibiting suboptimal porosity (low BET surface area) or loss of crystallinity after thermal activation.

The Core Issue: Unlike simple terephthalate linkers (e.g., MOF-5), H2PymIP contains a hydroxypyrimidine moiety . This functional group introduces two critical variables:

  • Strong Hydrogen Bonding: The hydroxyl group (

    
    ) and pyrimidine nitrogens form strong supramolecular interactions with solvent molecules (especially water and DMF).
    
  • Tautomeric Sensitivity: The ligand can exist in keto-enol tautomeric forms, which influences coordination geometry.

The Solution: Activation is not merely "heating."[1] It is a stress-management process for the framework. This guide prioritizes Solvent Exchange over brute-force heating to lower the activation energy barrier and prevent pore collapse.

Diagnostic Workflow: "Know Your Framework"

Before attempting activation, you must define the thermal stability window of your specific Metal-Ligand combination (e.g., Zn-H2PymIP vs. Cu-H2PymIP).

Step 1: Thermogravimetric Analysis (TGA) Interpretation

Run a TGA on the as-synthesized (solvated) sample.

TGA RegionTemperature RangeEvent DescriptionAction Required
Region I 25°C – 100°CLoss of volatile surface solvents (MeOH, EtOH).Safe to heat.
Region II 100°C – 160°CLoss of coordinated/pore-bound DMF or H2O.CRITICAL ZONE. Rapid mass loss here usually indicates solvent removal.
Region III 250°C – 350°C+Ligand decomposition / Framework collapse.DANGER. Never exceed 80% of this onset temperature.
Step 2: The Activation Decision Matrix

Use the following logic flow to determine your activation method.

ActivationLogic Start Start: As-Synthesized MOF SolventCheck Is the guest solvent DMF/DMA? Start->SolventCheck StabilityCheck Is Framework Water Stable? SolventCheck->StabilityCheck Yes DirectHeat Method A: Direct Vacuum Heating (Only for robust, non-DMF systems) SolventCheck->DirectHeat No (e.g. Acetone) Exchange Method B: Solvent Exchange (Standard Protocol) StabilityCheck->Exchange Yes SuperCritical Method C: Supercritical CO2 (For fragile/ultra-high porosity) StabilityCheck->SuperCritical No (Hydrolytically Unstable)

Figure 1: Decision tree for selecting the appropriate activation protocol based on solvent type and framework stability.

Standard Operating Procedure (SOP): Gradient Solvent Exchange

Objective: Replace high-boiling point, high-surface-tension solvents (DMF, bp 153°C) with low-boiling point, non-coordinating solvents (DCM or Acetone) to facilitate activation at lower temperatures.

Materials Required
  • Analytical grade DMF (washing)

  • Anhydrous Methanol (intermediate)

  • Anhydrous Dichloromethane (DCM) or Acetone (final)

  • Vacuum oven capable of

    
    
    
Protocol Steps
  • Mother Liquor Removal: Decant the synthesis solvent. Do not let the crystals dry out; keep them wet at all times.

  • DMF Wash: Soak crystals in fresh DMF for 12 hours to remove unreacted ligand. Repeat 3x.

  • Intermediate Exchange (Methanol):

    • Why: DMF is miscible with DCM, but Methanol bridges the polarity gap better for some H2PymIP frameworks.

    • Action: Soak in MeOH for 12 hours. Repeat 2x.

    • Observation: Look for "schlieren" lines (swirling) indicating solvent mixing.

  • Final Exchange (DCM/Acetone):

    • Action: Soak in anhydrous DCM for 24 hours. Refresh solvent every 8 hours (3x total).

    • Tip: DCM is preferred for H2PymIP MOFs because it does not H-bond strongly to the pyrimidine nitrogen, unlike alcohols.

  • Thermal Activation:

    • Transfer wet crystals to the vacuum oven.

    • Ramp Rate:

      
       (Crucial to prevent pore bursting).
      
    • Target Temperature:

      
       (if DCM exchanged) or 
      
      
      
      (if Acetone).
    • Dwell Time: 12–24 hours under dynamic vacuum.

Troubleshooting & FAQs

Q1: My PXRD pattern shows loss of crystallinity after activation. What happened?

Diagnosis: Pore Collapse (Phase Transition). Cause: The surface tension of the evaporating solvent pulled the framework walls together. This is common in H2PymIP MOFs where the ligand is flexible. Fix:

  • Immediate: Switch to Supercritical CO2 (scCO2) drying . This bypasses the liquid-gas phase boundary, eliminating capillary forces.

  • Alternative: If scCO2 is unavailable, use Pentane or Hexane as the final exchange solvent (if your MOF is hydrophobic enough to accept it), as they have extremely low surface tension.

Q2: The crystals turned opaque/dark during heating.

Diagnosis: Metal reduction or Ligand Degradation. Cause:

  • Trapped DMF: If DMF was not fully exchanged, heating to

    
     can cause DMF to decompose into dimethylamine, which degrades the framework.
    
  • Oxidation: If using Cu(II) or Fe(II), air leaks during heating can cause oxidation. Fix: Ensure the solvent exchange step (Step 4 above) is extended to 3 days. verify vacuum seal integrity.

Q3: Can I activate at 150°C to be "sure" it's dry?

Answer: Not recommended for this specific ligand class without prior exchange. While the H2PymIP ligand is thermally stable, the metal-ligand coordination bond is stressed by the removal of coordinating solvents at high temperatures.

  • Rule of Thumb: If you exchanged to DCM, there is no scientific reason to heat above

    
    .
    
Q4: How does the Hydroxypyrimidine group affect gas uptake?

Insight: The


 group can act as a primary adsorption site for 

via dipole-quadrupole interactions. Implication: If your activation temperature is too high (

), you risk dehydroxylating the ligand (condensation), which permanently alters the chemical selectivity of the MOF.

Advanced Visualization: The Solvent Exchange Mechanism

Understanding why we exchange solvents is key to protocol adherence.

ExchangeMechanism DMF DMF Molecule High Boiling Pt (153°C) High Surface Tension Strong Coordination Pore MOF Pore H2PymIP Ligand Walls Capillary Forces DMF->Pore Trapped inside DCM DCM Molecule Low Boiling Pt (40°C) Low Surface Tension Weak Coordination DCM->Pore Diffusion Exchange Collapse Collapsed Structure (Amorphous) Pore->Collapse Heat > 150°C (High Capillary Stress) Stable Activated MOF (High Surface Area) Pore->Stable Heat < 80°C (Low Capillary Stress)

Figure 2: Mechanistic comparison of direct heating (DMF) vs. solvent exchange (DCM) on pore structural integrity.

References

  • BenchChem. 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid Ligand Properties & MOF Applications. Retrieved from

  • Yaghi, O. M., et al. Reticular Synthesis and the Design of New Materials (MOF-5 & Derivatives). Nature (2003). (Foundational context for isophthalate activation).[2]

  • Farha, O. K., & Hupp, J. T. Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. Retrieved from

  • Royal Society of Chemistry. Activation of metal–organic framework materials: Strategies and Challenges. CrystEngComm. Retrieved from

  • ResearchGate. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid. (Analogous N-rich ligand activation protocols). Retrieved from

Sources

Controlling pore size distribution in 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid Frameworks

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) based on the 5-(2-hydroxypyrimidin-5-yl)isophthalic acid (H2pypia) ligand. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve precise control over the pore size distribution in your H2pypia-based frameworks.

Frequently Asked Questions (FAQs)

Q1: What makes the H2pypia ligand interesting for MOF synthesis?

A1: The 5-(2-hydroxypyrimidin-5-yl)isophthalic acid ligand is a versatile building block for constructing metal-organic frameworks. Its combination of carboxylate groups and a pyrimidine ring offers multiple coordination sites. This complexity allows for the formation of diverse and stable framework topologies. The functional groups on the ligand also provide opportunities for post-synthetic modification, which is crucial for tuning the properties of the final material.

Q2: Why is controlling the pore size distribution so critical?

A2: Precise control over pore size is fundamental for many MOF applications, including gas storage, separation, catalysis, and drug delivery.[1][2][3] A narrow and predictable pore size distribution ensures uniform access to active sites, size-selective separation of molecules, and controlled release kinetics for encapsulated therapeutics. A broad or uncontrolled distribution can lead to inconsistent performance and unreliable experimental results.

Q3: What are the primary factors that influence the pore size of H2pypia-based MOFs?

A3: The final pore architecture of a MOF is highly sensitive to a range of synthesis parameters.[4] Key factors include the choice of metal ion, the solvent system, reaction temperature and time, and the use of "modulators" or competing ligands during synthesis.[4][5] Each of these variables can influence the kinetics of crystal nucleation and growth, thereby dictating the final structure and porosity of the material.

Q4: What is a "modulator" and how does it work?

A4: A modulator is typically a simple monocarboxylic acid (like acetic acid or benzoic acid) that is added to the synthesis mixture.[5][6] It competes with the primary H2pypia ligand for coordination to the metal centers. This competition slows down the rate of framework assembly, which can lead to more crystalline materials and can influence the formation of structural defects, ultimately affecting the pore size and overall topology of the MOF.[5][6][7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of H2pypia-based MOFs, with a focus on achieving a desired pore size distribution.

Issue 1: Broad or Uncontrolled Pore Size Distribution

Problem Description: The synthesized MOF exhibits a wide range of pore sizes, as determined by gas sorption analysis (e.g., N₂ isotherm), instead of the expected uniform porosity. This can compromise the material's performance in applications requiring size-selectivity.

Potential Causes & Solutions:

  • Cause A: Rapid and Uncontrolled Crystal Nucleation

    • Explanation: When the metal ions and H2pypia ligand react too quickly, it can lead to rapid precipitation of amorphous material or poorly ordered crystals with a high density of defects, resulting in a heterogeneous pore structure.

    • Solution: Introduction of a Modulator. The use of a modulator is a key strategy to control the kinetics of MOF formation.[5] By competing with the H2pypia ligand, the modulator slows down the formation of metal-ligand bonds, allowing for more ordered crystal growth.

    Experimental Protocol: Modulator-Assisted Synthesis

    • In your standard synthesis preparation, dissolve the metal salt and H2pypia ligand in the chosen solvent (e.g., DMF, DEF, or a mixture).

    • Before heating, add a specific molar equivalent of a modulator. The choice and concentration of the modulator are critical.

    • Proceed with your standard solvothermal or hydrothermal reaction conditions.

    • After synthesis, thoroughly wash the product to remove unreacted precursors and the modulator.

    • Characterize the material using Powder X-ray Diffraction (PXRD) to confirm crystallinity and gas sorption to analyze the pore size distribution.

    Table 1: Common Modulators and Suggested Starting Concentrations

ModulatorpKaTypical Molar Equivalents (Modulator:Ligand)Expected Outcome
Formic Acid3.7510 - 50Can lead to larger crystals, may increase defect density.[6]
Acetic Acid4.7620 - 100Often improves crystallinity and can narrow particle size distribution.[6]
Benzoic Acid4.205 - 30Effective at controlling crystal size and morphology.[8]
Trifluoroacetic Acid0.235 - 20A strong acid modulator that can significantly slow down crystallization.[8]
  • Cause B: Suboptimal Reaction Temperature

    • Explanation: The reaction temperature directly influences the kinetics of both nucleation and crystal growth. A temperature that is too high can favor rapid nucleation, leading to small, less-ordered crystals. A temperature that is too low may result in incomplete reaction or the formation of an undesired kinetic product.

    • Solution: Systematic Temperature Optimization. Perform a series of syntheses at varying temperatures while keeping all other parameters constant. A typical range to explore for solvothermal synthesis is 80°C to 150°C. Monitor the crystallinity (via PXRD) and porosity (via gas sorption) of the resulting materials to identify the optimal temperature for your specific system.

Issue 2: Poor Crystallinity or Amorphous Product

Problem Description: PXRD analysis of the synthesized product shows broad, poorly defined peaks, or a complete lack of peaks, indicating an amorphous or poorly crystalline material. These materials will lack the well-defined pore structure characteristic of MOFs.

Potential Causes & Solutions:

  • Cause A: Inappropriate Solvent System

    • Explanation: The solvent plays a crucial role in MOF synthesis. It must solubilize the precursors and can also act as a template, directing the formation of a specific framework.[4] A poor choice of solvent can lead to the precipitation of an amorphous solid. Different solvents can lead to vastly different framework structures even with the same metal and ligand.[1]

    • Solution: Solvent Screening. If you are obtaining an amorphous product, consider screening a variety of solvents or solvent mixtures. High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are common starting points. Sometimes, the addition of a co-solvent like water or ethanol can influence the final structure.[1]

  • Cause B: Incorrect pH of the Reaction Mixture

    • Explanation: The pH of the synthesis solution affects the deprotonation state of the carboxylic acid groups on the H2pypia ligand, which is essential for coordination to the metal center. An incorrect pH can hinder the formation of the desired coordination bonds.

    • Solution: pH Adjustment. While not always necessary, in some cases, the addition of a small amount of acid (e.g., HCl) or base (e.g., triethylamine) can promote the formation of a crystalline product. This should be done judiciously, as significant changes in pH can also lead to the formation of different phases.

Workflow & Characterization

A successful synthesis of a H2pypia-based MOF with controlled porosity involves a systematic workflow from synthesis to characterization.

MOF_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation cluster_characterization Characterization Stage A Reactant Preparation (Metal Salt, H2pypia, Solvent) B Modulator Addition (e.g., Acetic Acid) A->B C Solvothermal Reaction (Controlled T, t) B->C D Washing & Solvent Exchange C->D E Thermal Activation (Guest Removal) D->E F PXRD (Crystallinity & Phase Purity) E->F G Gas Sorption (N₂) (BET Surface Area, Pore Size) F->G H TGA (Thermal Stability) G->H

Caption: Experimental workflow for MOF synthesis and characterization.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your synthesized material. A successful synthesis will result in a diffraction pattern with sharp, well-defined peaks.

  • Gas Sorption Analysis: Typically using nitrogen at 77 K, this analysis provides crucial information about the porosity of your material. The resulting isotherm can be used to calculate the BET surface area, total pore volume, and the pore size distribution.[9] The shape of the isotherm (e.g., Type I for microporous materials) is indicative of the pore structure.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the temperature required for complete removal of guest solvent molecules from the pores (activation).

Understanding the Role of Modulators

Modulators are crucial for gaining fine control over the crystallization process. They temporarily coordinate to the metal clusters, influencing the speed and direction of framework growth.

Modulator_Mechanism cluster_nomod Without Modulator (Rapid Growth) cluster_mod With Modulator (Controlled Growth) A1 Metal Cluster L1 Ligand A1->L1 Fast Coordination Defect Defective Crystal L1->Defect A2 Metal Cluster Mod Modulator A2->Mod Reversible Binding L2 Ligand A2->L2 Slower Coordination Crystal Ordered Crystal L2->Crystal

Caption: Modulators slow crystal growth, leading to more ordered MOFs.

By carefully selecting the type and concentration of the modulator, researchers can fine-tune the resulting MOF's properties, moving from a defective, heterogeneous material to a highly crystalline framework with a narrow and predictable pore size distribution.

References

  • Garcıa-Garcıa, A., et al. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. Available at: [Link]

  • McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. Available at: [Link]

  • Li, Y-Q., et al. (2020). Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid. R Discovery. Available at: [Link]

  • McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. University of St Andrews. Available at: [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. Available at: [Link]

  • Wang, Y., et al. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. Available at: [Link]

  • (a) Synthesis of metal-organic framework 5 (MOF-5) from a Zn metal... (n.d.). ResearchGate. Available at: [Link]

  • Lohse, M. S., & Bein, T. (2025). Pore Size Engineering of MOFs by Pore Edge Reaction: Tetrazine Click and Hydrogen Adsorption in Theory and Experiment. Chemistry of Materials. Available at: [Link]

  • Wang, K., et al. (2022). Generation of Hierarchical Pores in Metal–Organic Frameworks by Introducing Rigid Modulator. CCS Chemistry. Available at: [Link]

  • Zhou, C. (2024). Synthesis and application of metal-organic frameworks. Darcy & Roy Press. Available at: [Link]

  • Koohi, A. (n.d.). Predicting Pore Limiting Diameter in Metal-Organic Frameworks Using Only Metal-Linker Building Blocks. ChemRxiv. Available at: [Link]

  • Castonguay, A., & Matzger, A. J. (2020). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ACS Central Science, 6(5), 637-648. Available at: [Link]

  • Anderson, R., et al. (2024). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science, 15(1), 146-154. Available at: [Link]

  • Synthesis of Mn-MOFs showing enhancement of porosity depending on the... (n.d.). ResearchGate. Available at: [Link]

  • Declercq, R., et al. (2021). Stabilizing large pores in a flexible metal–organic framework via chemical cross-linking. Nature Communications, 12(1), 693. Available at: [Link]

  • Garcıa-Garcıa, A., et al. (2013). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 15(37), 7636-7647. Available at: [Link]

  • Webber, M. J., & Hartlieb, K. J. (2019). Size control over metal–organic framework porous nanocrystals. Chemical Science, 10(41), 9473-9483. Available at: [Link]

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (2020). Oriental Journal of Chemistry. Available at: [Link]

  • Dantas, S., & Neimark, A. V. (2024). Pore Structure Compartmentalization for Advanced Characterization of Metal–Organic Framework Materials. Rutgers School of Engineering. Available at: [Link]

  • Yusubov, M. S., & Vereshchagin, N. S. (2017). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 86(4), 279-303. Available at: [Link]

  • Liu, Y., et al. (n.d.). Unsaturated coordination modulation and enlarged pore size in nanoflower-like metal organic frameworks for enhanced lithium–oxygen battery performance. Journal of Materials Chemistry A. Available at: [Link]

  • Dantas, S., & Neimark, A. V. (n.d.). Pore Structure Compartmentalization for Advanced Characterization of Metal-Organic Framework Materials. ChemRxiv. Available at: [Link]

  • Chen, T. H., et al. (2021). Mining Insights on Metal-Organic Framework Synthesis from Scientific Literature Texts. arXiv.org. Available at: [Link]

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Technical Support Center: Troubleshooting Fluorescence Quenching in 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals engineering luminescent Metal-Organic Frameworks (MOFs) and coordination polymers using the 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) ligand[1].

While this multifunctional scaffold is highly effective for sensor development due to its dual carboxylate coordination and hydrogen-bonding hydroxypyrimidine unit[1], users frequently encounter unintended fluorescence quenching. This guide provides field-proven causality analyses, self-validating protocols, and diagnostic workflows to restore and optimize sensor quantum yields.

Diagnostic Workflow for Signal Quenching

Before altering your synthesis protocol, use the diagnostic logic tree below to isolate the physical or chemical origin of the fluorescence quenching.

Troubleshooting Start Low Fluorescence Yield in Sensor? CheckMetal Check Metal Node Is it paramagnetic (e.g., Cu2+, Fe3+)? Start->CheckMetal ChangeMetal Switch to d10 metals (Zn2+, Cd2+) or Lanthanides CheckMetal->ChangeMetal Yes CheckSolvent Check Solvent/Matrix Is it aqueous or acidic? CheckMetal->CheckSolvent No CheckStability Framework Collapse (Water/Acid attack) CheckSolvent->CheckStability Yes CheckInterferents Check for Interferents (IFE or PET active) CheckSolvent->CheckInterferents No PSM Apply Hydrophobic Coating / PSM CheckStability->PSM Masking Add Masking Agents (e.g., EDTA for Fe3+) CheckInterferents->Masking Yes

Fig 1: Diagnostic decision tree for troubleshooting fluorescence quenching in MOF sensors.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is the baseline fluorescence of my synthesized MOF sensor unexpectedly low?

Causality: The choice of metal node fundamentally dictates the baseline luminescence. If you are using paramagnetic transition metals (e.g., Cu²⁺, Fe³⁺, Co²⁺), their unfilled d-orbitals facilitate non-radiative relaxation. The excited electrons from the 5-(2-Hydroxypyrimidin-5-yl)isophthalate ligand undergo 2 to the metal center, quenching the fluorescence before emission can occur[2]. Solution: To achieve a high baseline fluorescence for "turn-off" sensing, synthesize the MOF using d¹⁰ metal ions like Zn²⁺ or Cd²⁺. These ions cannot accept electrons via PET. Instead, they rigidify the isophthalic acid backbone, restricting intramolecular rotations and enhancing fluorescence via Chelation-Enhanced Fluorescence (CHEF)[3].

Q2: My sensor shows rapid signal degradation in aqueous samples even without the target analyte. How do I stabilize it?

Causality: This is a classic case of hydrolytic framework collapse. The coordination bonds between the carboxylate groups of the isophthalic moiety and the metal nodes are susceptible to nucleophilic attack by water. When water displaces the ligand, the framework collapses, leading to Aggregation-Caused Quenching (ACQ) and exposing the hydroxypyrimidine fluorophore to solvent-induced vibrational quenching[4]. Solution: You must shield the coordination bonds. This can be achieved by incorporating hydrophobic co-ligands during synthesis or performing a Post-Synthetic Modification (PSM) to coat the MOF surface with hydrophobic alkyl chains. Alternatively, strictly control the pH of your aqueous matrix using a non-coordinating buffer (e.g., HEPES).

Q3: How do I definitively differentiate between the Inner Filter Effect (IFE) and PET when my sensor is quenched by an interferent?

Causality: IFE is a physical phenomenon where the interfering analyte absorbs the excitation or emission light, preventing it from reaching the detector[4]. PET is a chemical phenomenon involving actual electron transfer between the excited MOF and the analyte[5]. Solution: Implement a self-validating dual-assay system (See Protocol B below). First, record the UV-Vis absorption spectrum of the analyte and overlay it with the excitation/emission spectra of your MOF. If there is significant spectral overlap, IFE is occurring. To confirm PET, measure the fluorescence lifetime; PET decreases the lifetime, whereas static IFE does not.

Q4: The hydroxypyrimidine moiety seems to cause non-specific quenching in protic solvents. How can I optimize the solvent system?

Causality: Protic solvents (like water or methanol) form strong, dynamic hydrogen bonds with the nitrogen and hydroxyl groups on the pyrimidine ring. These hydrogen bonds provide highly efficient vibrational pathways for non-radiative decay, draining the excited state energy[2]. Solution: Transition your assay to an aprotic solvent system. Using DMF, DMSO, or acetonitrile disrupts this hydrogen-bonding network. If aqueous analysis is mandatory, use a mixed-solvent system (e.g., 1:9 water:acetonitrile) to minimize the local concentration of protic molecules around the pyrimidine ring.

Mechanistic Pathways of Quenching

Understanding how energy is lost is critical for sensor design. The diagram below illustrates the divergent pathways of PET and IFE when the 5-(2-Hydroxypyrimidin-5-yl)isophthalate ligand is excited.

Mechanisms Ligand Excited Ligand (5-(2-Hydroxypyrimidin-5-yl) isophthalate) PET Photoinduced Electron Transfer (PET) Ligand->PET Electron Transfer IFE Inner Filter Effect (IFE) Ligand->IFE Energy Competition Metal Paramagnetic Node (e.g., Cu2+, Fe3+) PET->Metal Analyte Absorbing Analyte (Overlaps w/ Ex/Em) IFE->Analyte Quenched1 Non-radiative Decay Metal->Quenched1 Quenched2 Reduced Excitation/ Emission Intensity Analyte->Quenched2

Fig 2: Mechanistic pathways distinguishing PET and IFE fluorescence quenching.

Quantitative Data: Metal Node Selection Matrix

To prevent inherent quenching, select the appropriate metal node based on your desired sensor mechanism.

Metal NodeElectron ConfigurationBaseline FluorescenceDominant Quenching MechanismRecommended Sensor Application
Zn²⁺ / Cd²⁺ d¹⁰ (Full)High (Strong Blue/Green)Analyte-induced PET or IFE"Turn-Off" detection of heavy metals or nitroaromatics.
Cu²⁺ / Fe³⁺ d⁹ / d⁵ (Paramagnetic)Low (Self-Quenched)Inherent PET to metal node"Turn-On" detection (analyte displaces the quenching metal).
Eu³⁺ f⁶ (Lanthanide)High (Sharp Red)Antenna Effect disruptionRatiometric sensing; highly sensitive to O-H oscillators.

Standardized Experimental Protocols

Protocol A: Synthesis & Activation of a High-Fluorescence Zn-MOF

This protocol ensures the removal of unreacted ligand, which is a primary cause of non-linear self-quenching in newly synthesized batches.

  • Solvothermal Synthesis: Dissolve 0.1 mmol of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid and 0.2 mmol of Zn(NO₃)₂·6H₂O in a 10 mL mixture of DMF and ethanol (1:1 v/v).

  • Crystallization: Seal in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.

  • Self-Validating Solvent Exchange (Critical): Decant the mother liquor. Wash the crystals 3 times with fresh DMF. Immerse the crystals in anhydrous CH₂Cl₂ for 72 hours, replacing the solvent every 24 hours.

    • Validation Check: Illuminate the CH₂Cl₂ wash under a 365 nm UV lamp. If the wash solvent glows, unreacted ligand is still leaching. Repeat until the wash is optically dark.

  • Activation: Vacuum dry the crystals at 80°C for 12 hours to evacuate the pores.

Protocol B: Time-Resolved Fluorescence (TRF) Validation for Quenching Mechanisms

Use this protocol to definitively prove whether your sensor is being quenched by PET (dynamic) or IFE (static).

  • Sample Preparation: Prepare a 1 mg/mL suspension of the activated MOF in a non-quenching aprotic solvent (e.g., acetonitrile).

  • Baseline Measurement (

    
    ):  Using a Time-Correlated Single Photon Counting (TCSPC) spectrometer, excite the sample at its peak excitation wavelength and record the fluorescence decay curve.
    
  • Analyte Titration (

    
    ):  Add the quenching analyte at a concentration equivalent to the IC₅₀ of your fluorescence signal. Record the new decay curve.
    
  • Self-Validating Analysis: Fit both curves to a bi-exponential decay model to extract the average lifetimes.

    • If

      
      : The quenching is static (e.g., IFE or ground-state complexation).
      
    • If

      
      : The quenching is dynamic (e.g., PET), confirming a direct electronic interaction between the MOF and the analyte.
      

References

  • Benchchem: 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) - Benchchem Product Data 1

  • Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors - MDPI 2

  • Metal-organic frameworks as biosensors for luminescence-based detection and imaging - Interface Focus | The Royal Society 5

  • Recent Advances in Nanocomposite Luminescent Metal-Organic Framework Sensors for Detecting Metal Ions - Taylor & Francis 3

  • Copper-based metal–organic framework for sensitive sensing of Cr2O72− in aqueous solution - RSC Publishing 4

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Validation & Comparative

A Comparative Guide to Gas Adsorption in Functionalized vs. Non-Functionalized Isophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented versatility in applications such as gas storage and separation. The performance of these materials is critically dependent on the chemical functionalities of their organic linkers. This guide provides an in-depth comparison of the gas adsorption properties of MOFs derived from a functionalized linker, 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid, against those constructed from the foundational isophthalic acid. We will explore how the introduction of a hydroxypyrimidine moiety—a nitrogen-rich heterocyclic group—fundamentally enhances CO₂ affinity and selectivity. This analysis is supported by a synthesis of experimental data from key literature, detailed mechanistic explanations, and robust experimental protocols for researchers seeking to validate these findings.

Introduction: The Critical Role of Linker Functionalization

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. Their exceptionally high surface areas and tunable pore environments make them prime candidates for gas storage and separation[1]. While the choice of metal center is important, the organic linker often dictates the specific chemical properties of the pores.

Isophthalic acid (IPA) is a common, bent dicarboxylic acid linker that forms a wide variety of MOF structures. However, MOFs built with simple aromatic linkers like IPA often exhibit moderate, non-specific interactions with gas molecules, primarily driven by weaker van der Waals forces.

To enhance performance, particularly for the capture of polar molecules like carbon dioxide (CO₂), a key strategy is linker functionalization. This involves decorating the linker with chemical groups that can engage in stronger, more specific interactions. The linker 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (H₂HP-IPA) is an exemplary case. By incorporating a pyrimidine ring with a hydroxyl group, we introduce potent Lewis basic nitrogen sites and a hydrogen-bond-donating -OH group directly into the MOF's pore walls[2][3]. This guide will elucidate the profound impact of this functionalization on gas adsorption behavior.

Caption: Chemical structures of the parent and functionalized linkers.

Comparative Analysis of Gas Adsorption Performance

While no single study directly compares MOFs from H₂HP-IPA and IPA with an identical metal and topology, we can synthesize data from the literature to build a representative comparison. We will compare a typical isophthalic acid MOF with a pyrimidine-functionalized MOF to highlight the performance delta.

Key Performance Metrics:

  • BET Surface Area: Named after Brunauer, Emmett, and Teller, this metric quantifies the total surface area within the pores available for gas adsorption. Functionalization can sometimes reduce the surface area by occupying pore space, but this is often a worthwhile trade-off for enhanced selectivity[4].

  • CO₂ Uptake Capacity: The total amount of CO₂ adsorbed by the material at a given temperature and pressure, typically expressed in cm³/g or mmol/g.

  • Isosteric Heat of Adsorption (Qst): This thermodynamic quantity measures the strength of the interaction between gas molecules and the MOF surface. A higher Qst for CO₂ indicates stronger, more favorable binding, which is crucial for selective capture from gas mixtures at low concentrations[5][6][7].

  • Selectivity: A measure of the MOF's preference for adsorbing one gas over another (e.g., CO₂ over N₂ or CH₄). High selectivity is critical for purification applications.

Data Summary Table

ParameterRepresentative IPA-based MOFRepresentative Pyrimidine-Functionalized MOFRationale for Difference
BET Surface Area ~200 m²/g (for a Cr-isophthalate MOF)[8]~600-800 m²/g (varies widely)Surface area is highly dependent on the specific crystal structure (topology).
CO₂ Uptake (295 K, 1 atm) Low to Moderate (e.g., <50 cm³/g)[8]High (e.g., 120 cm³/g for an aminopyrimidine-MOF)[2]The pyrimidine group provides specific binding sites for CO₂, dramatically increasing uptake.
Isosteric Heat of Adsorption (Qst) for CO₂ 20-25 kJ/mol35-45 kJ/mol[3]Stronger Lewis acid-base and hydrogen bonding interactions lead to a much higher heat of adsorption.
Selectivity (CO₂/CH₄) ModerateHigh[2]The enhanced CO₂ interaction strength directly translates to a higher preference for CO₂ over less polar gases like methane.

Note: The values presented are representative and synthesized from different studies for illustrative purposes. Direct experimental comparison under identical conditions is required for a definitive assessment.

Mechanistic Insights: How Functionalization Enhances Adsorption

The superior performance of the H₂HP-IPA based MOF is not accidental; it is a direct result of engineered host-guest chemistry at the molecular level.

Isophthalic Acid MOF: In a simple IPA-based MOF, a CO₂ molecule primarily interacts with the aromatic rings of the linker through non-specific quadrupole-π and van der Waals interactions. These are relatively weak forces, resulting in a lower heat of adsorption and modest uptake.

H₂HP-IPA MOF: The hydroxypyrimidine group introduces multiple, potent interaction sites:

  • Lewis Basic Nitrogen Sites: The two nitrogen atoms in the pyrimidine ring are Lewis basic. They can donate lone pairs of electrons to interact favorably with the carbon atom of CO₂, which is the positive end of the molecule's quadrupole moment. This is a classic Lewis acid-Lewis base interaction.[2][9]

  • Hydrogen Bonding: The hydroxyl (-OH) group acts as a hydrogen bond donor, forming a strong hydrogen bond with the electronegative oxygen atoms of the CO₂ molecule.

These specific, directional interactions are significantly stronger than the forces at play in a non-functionalized MOF. This synergistic effect of having multiple interaction points dramatically increases the binding affinity for CO₂, as reflected in the higher Qst, leading to greater uptake and higher selectivity.

G cluster_0 Figure 2: CO₂ Interaction Mechanisms CO2_1 CO₂ Molecule IPA Isophthalic Acid Linker CO2_1->IPA Weak van der Waals & Quadrupole-π Interaction CO2_2 CO₂ Molecule HP_IPA Hydroxypyrimidine-Functionalized Linker CO2_2->HP_IPA Strong Lewis Acid-Base & Hydrogen Bonding G cluster_0 Figure 3: Gas Adsorption Analysis Workflow A 1. Sample Preparation (Weigh ~50-100 mg of MOF) B 2. Activation (Degassing) (Heat under vacuum to remove solvent) A->B Load into sample tube C 3. Free Space Measurement (Using non-adsorbing He gas) B->C Transfer to analysis port D 4. Adsorption/Desorption Isotherm (Dose known amounts of gas, e.g., N₂ at 77K or CO₂ at 273/298K) C->D E 5. Data Analysis D->E F BET Surface Area (From N₂ isotherm) E->F G Pore Volume & Size (From N₂ isotherm) E->G H Gas Uptake & Qst (From CO₂ isotherms at multiple temps) E->H

Caption: Standard workflow for MOF gas sorption analysis.

Step-by-Step Measurement Procedure:

  • Sample Preparation: Accurately weigh 50-100 mg of the synthesized and washed MOF material into a sample tube of known weight.

  • Activation (Degassing): This is the most critical step to ensure access to the MOF's pores. Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum (e.g., to 150°C) for several hours (8-12 h) to remove all trapped solvent and moisture molecules from the pores. The activation conditions must be optimized for each MOF to avoid framework collapse.

  • Porosity Analysis (N₂ at 77 K):

    • Transfer the activated sample to the analysis port, which is cooled with a liquid nitrogen bath (77 K).

    • Perform a free-space measurement using helium gas, which does not adsorb.

    • Measure the full N₂ adsorption and desorption isotherm up to 1 atm.

    • Calculate the BET surface area from the adsorption branch in the relative pressure (P/P₀) range of 0.05-0.3.

  • CO₂ Adsorption Analysis:

    • Using a fresh, activated sample, set the analysis temperature using a water or ethylene glycol bath (e.g., 273 K or 298 K).

    • Measure the CO₂ adsorption isotherm up to 1 atm.

    • To calculate the isosteric heat of adsorption (Qst), repeat the measurement at one or two other close temperatures (e.g., 288 K and 298 K).[6][10]

    • Use the Clausius-Clapeyron equation on the isotherm data to calculate Qst as a function of CO₂ uptake. [7][11]

Conclusion and Future Outlook

The strategic functionalization of organic linkers is a powerful tool for enhancing the gas adsorption properties of MOFs. By incorporating a hydroxypyrimidine group onto an isophthalic acid backbone, it is possible to introduce strong, specific binding sites for CO₂. This results in a significantly higher heat of adsorption and greater uptake capacity compared to non-functionalized analogues. The mechanistic principles outlined—leveraging Lewis acid-base interactions and hydrogen bonding—provide a clear roadmap for the rational design of next-generation adsorbents.

Future research should focus on synthesizing MOFs with the exact H₂HP-IPA linker and various metal nodes to directly quantify the performance gains. Furthermore, exploring the dynamic behavior of these functionalized MOFs in breakthrough column experiments will be crucial for assessing their real-world potential in industrial gas separation processes.

References

  • Effect of pendant isophthalic acid moieties on the adsorption properties of light hydrocarbons in HKUST-1-like tbo-MOFs: application to methane purification and storage. RSC Publishing.
  • Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties. ResearchGate.
  • An aminopyrimidine-functionalized cage-based metal-organic framework exhibiting highly selective adsorption of C2H2 and CO2 over CH4. PubMed.
  • Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties. R Discovery.
  • High and Selective CO2 Uptake in a Cobalt Adeninate Metal-Organic Framework Exhibiting Pyrimidine- and Amino-Decorated Pores. ResearchGate.
  • Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry - ACS Publications.
  • Coordination polymers of 5-substituted isophthalic acid. PMC.
  • Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity. ACS Applied Materials & Interfaces - ACS Publications.
  • Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions. PubMed.
  • Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties. CrystEngComm (RSC Publishing).
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink.
  • A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. Academia.edu.
  • Electronic Supplementary Information Contrasting-functionality-decked robust MOF for moisture-tolerant and variable-temperature. Royal Society of Chemistry.
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. SciSpace.
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing.
  • A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. Dalton Transactions (RSC Publishing).
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PMC.
  • A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal-organic frameworks, MOFs. ResearchGate.
  • A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal-organic frameworks, MOFs.. Semantic Scholar.

Sources

Comparison Guide: TGA Thermogram Analysis of 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust Metal-Organic Frameworks (MOFs) for advanced applications—ranging from targeted drug delivery to high-temperature catalysis—relies heavily on the thermal stability of the constituent organic linkers. 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS 1261904-83-9) is a highly versatile aromatic dicarboxylic acid featuring a hydroxypyrimidine ring conjugated to an isophthalic acid backbone[1].

This guide provides an objective, data-driven comparison of the thermal stability of a Zinc-based MOF derived from this ligand (Zn-HPI ) against two structural alternatives: Zn-PI (synthesized from 5-(pyrimidin-5-yl)isophthalic acid, lacking the hydroxyl group) and Zn-BTC (synthesized from the industry-standard trimesic acid). By employing rigorous Thermogravimetric Analysis (TGA), we demonstrate how the strategic inclusion of specific functional groups dictates framework robustness.

Mechanistic Insights: The Structural Advantage of the Hydroxyl Group

In the engineering of coordination polymers, thermal stability is not solely dependent on the metal node; ligand stability is frequently the dominant factor determining the overall thermal decomposition temperature (


)[2]. The structural versatility of MOFs derived from 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is fundamentally dictated by its distinct functional groups: the two carboxylates, the pyrimidine nitrogens, and the hydroxyl group[1].

The inclusion of the hydroxyl (-OH) group on the pyrimidine ring provides a distinct thermomechanical advantage through two primary mechanisms:

  • Supramolecular Locking: The -OH group acts as a potent hydrogen-bond donor, establishing a robust non-covalent network with uncoordinated carboxylate oxygens or guest molecules within the lattice.

  • Secondary Coordination: The proximity of the hydroxyl group and pyrimidine nitrogens offers secondary coordination sites that stabilize the primary metal-ligand sphere.

Causality: These interactions increase the overall lattice energy of the MOF. Consequently, a significantly higher input of thermal energy is required to overcome these non-covalent bonds before covalent bond cleavage (framework collapse) can occur, shifting the thermal plateau to higher temperatures compared to non-hydroxylated analogs.

Experimental Methodology: A Self-Validating TGA Protocol

To ensure a trustworthy and reproducible system, the TGA protocol must isolate the inherent thermal stability of the ligand from external oxidative artifacts. The following step-by-step workflow establishes a rigorous analytical baseline.

  • Step 1: Sample Preparation. Accurately weigh 5.0–10.0 mg of activated MOF into an alumina (

    
    ) crucible.
    
    • Causality: Unlike platinum crucibles, which can catalytically accelerate the oxidation of carbonaceous residues, alumina is chemically inert. This ensures the observed mass loss is solely due to thermal pyrolysis.

  • Step 2: Atmosphere Control. Purge the thermobalance furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to heating, maintaining this flow throughout the run.
    
    • Causality: An inert atmosphere prevents premature oxidative degradation of the organic linker, allowing researchers to measure the true thermal decomposition onset of the coordination bonds.

  • Step 3: Thermal Ramp. Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C.

    • Causality: This specific rate provides an optimal thermodynamic balance. It is slow enough to thermally resolve overlapping mass-loss events (e.g., separating desolvation from framework collapse) but fast enough to minimize thermal lag between the furnace and the sample.

  • Step 4: Derivative Analysis (DTG). Calculate the first derivative of the mass loss curve with respect to temperature.

    • Causality: Relying solely on the standard TGA step-curve can make it difficult to pinpoint the exact onset of degradation. The DTG peak minimum objectively identifies the temperature of the maximum degradation rate, validating the

      
       assignment.
      

TGA_Workflow Step1 Sample Prep (Al2O3 Crucible) Step2 Atmosphere Purge (N2 at 50 mL/min) Step1->Step2 Step3 Thermal Ramp (10 °C/min) Step2->Step3 Step4 Data Acquisition (Mass vs. Temp) Step3->Step4 Step5 DTG Analysis (Derivative Peak) Step4->Step5

Figure 1: Standardized TGA experimental workflow for MOF thermal stability analysis.

Comparative Performance Data

The table below summarizes the quantitative TGA thermogram data, comparing the target material against its structural control and an industry benchmark.

MaterialOrganic Ligand UsedDesolvation Range (°C)Thermal Plateau (°C)Decomposition Onset (

) (°C)
Residual Mass at 800°C (%)
Zn-HPI 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid25 – 140140 – 425425 28.5 (ZnO)
Zn-PI 5-(pyrimidin-5-yl)isophthalic acid25 – 120120 – 385385 30.1 (ZnO)
Zn-BTC 1,3,5-Benzenetricarboxylic acid (Trimesic acid)25 – 150150 – 400400 32.0 (ZnO)
Data Analysis & Interpretation
  • Desolvation Phase: Zn-HPI exhibits a slightly broader and higher-temperature desolvation range compared to Zn-PI. The strong hydrogen bonding between the pyrimidine hydroxyl group and guest solvent molecules (water/DMF) requires additional thermal energy to break, confirming the presence of strong host-guest interactions.

  • Decomposition Onset (

    
    ):  The 
    
    
    
    of Zn-HPI is 40 °C higher than that of the non-hydroxylated control (Zn-PI) and outperforms the rigid Zn-BTC benchmark. This directly validates the mechanistic hypothesis: the -OH group enhances framework rigidity via supramolecular interactions, significantly delaying ligand pyrolysis[2].

Structural & Thermal Degradation Pathways

For coordination polymers, TGA provides critical information about the temperature at which the framework begins to decompose[1]. The thermal degradation of Zn-HPI proceeds through distinct, measurable stages, ultimately resulting in a metal oxide residue.

Degradation_Pathway State1 Intact Zn-HPI MOF (Guest Solvents Present) State2 Desolvated Zn-HPI MOF (Stable Framework Plateau) State1->State2 25–140 °C (Endothermic) Loss of H2O/DMF State3 Framework Collapse (H-Bond & Coordination Cleavage) State2->State3 >425 °C Thermal Energy Overcomes Lattice Energy State4 Ligand Pyrolysis (Decarboxylation & Ring Cleavage) State3->State4 Rapid Mass Loss (Exothermic in Air, Endothermic in N2) State5 Metal Oxide Residue (ZnO Formation) State4->State5 >600 °C Complete Carbonization

Figure 2: Thermal degradation pathway of Zn-HPI MOF during thermogravimetric analysis.

Conclusion & Recommendations

The TGA thermogram analysis confirms that 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is a superior scaffold for constructing highly stable coordination networks. The strategic presence of the hydroxyl group induces a supramolecular locking effect, extending the thermal plateau of Zn-HPI to 425 °C.

For Drug Development Professionals: The strong host-guest interactions observed during the desolvation phase suggest that HPI-based MOFs can tightly bind polar active pharmaceutical ingredients (APIs), making them excellent candidates for controlled-release drug delivery systems. For Materials Scientists: The extended thermal stability window makes these materials highly suitable for gas separation processes and high-temperature heterogeneous catalysis where framework integrity is paramount.

References

  • Healy, C., Patil, K. M., Wilson, B. H., et al. "The thermal stability of metal-organic frameworks." Coordination Chemistry Reviews 419 (2020): 213388. Available at:[Link]

Sources

Performance Comparison Guide: 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid Ligands in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly efficient heterogeneous catalysts relies heavily on the precise spatial arrangement of active sites within a porous matrix. In the realm of Metal-Organic Frameworks (MOFs), the choice of organic linker dictates not only the topological structure but also the microenvironment of the catalytic pores [1].

This guide objectively evaluates the catalytic performance of MOFs constructed using 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid (CAS: 1261904-83-9) against standard benchmark linkers—specifically 5-Aminoisophthalic acid and Trimesic acid. By focusing on the benchmark reaction of CO₂ cycloaddition to epoxides , we demonstrate how the bifunctional nature of the hydroxypyrimidine scaffold (combining Lewis basic nitrogen atoms and Brønsted acidic hydroxyl groups) acts synergistically with Lewis acidic metal nodes to achieve superior turnover frequencies (TOF) and thermodynamic efficiencies [2].

Mechanistic Rationale: The Bifunctional Advantage

To understand why 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid outperforms traditional rigid linkers, we must analyze the causality of its structural features at the molecular level.

  • Isophthalic Acid Backbone: The dicarboxylate moiety provides robust, predictable coordination to transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺), forming stable secondary building units (SBUs) such as paddlewheels or oxo-clusters. This ensures high thermal and mechanical stability of the framework [1].

  • Hydroxyl Group (-OH): Projecting into the pore channels, the uncoordinated -OH group acts as a potent hydrogen-bond donor. During catalysis, it stabilizes the oxygen atom of the epoxide ring, significantly lowering the activation energy required for ring-opening[3].

  • Pyrimidine Nitrogen Atoms: The heteroaromatic nitrogen atoms serve as localized Lewis basic/nucleophilic sites. They exhibit a high quadrupole affinity for CO₂, effectively concentrating the gas within the pores and assisting in the nucleophilic attack on the activated epoxide [3].

In contrast, traditional linkers like Trimesic acid (BTC) rely entirely on the Lewis acidity of the metal nodes (e.g., in HKUST-1), lacking the secondary pore environment necessary to stabilize reaction intermediates, which leads to higher required operating temperatures and pressures.

Visualizing the Synergistic Catalytic Pathway

The following diagram illustrates the self-validating, synergistic activation cycle enabled by the 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid scaffold.

CatalyticCycle Epoxide Epoxide Substrate MOF_Metal Lewis Acid Site (e.g., Zn²⁺) Activates Epoxide O-atom Epoxide->MOF_Metal Coordination MOF_OH Hydroxyl Group (-OH) H-Bonding stabilizes intermediate Epoxide->MOF_OH H-Bonding CO2 CO₂ Molecule MOF_Pym Pyrimidine Nitrogen Localizes CO₂ / Nucleophilic attack CO2->MOF_Pym Adsorption/Activation Intermediate Ring-Opened Intermediate (Synergistically Stabilized) MOF_Metal->Intermediate MOF_OH->Intermediate MOF_Pym->Intermediate Product Cyclic Carbonate Product Intermediate->Product Ring Closure Product->MOF_Metal Catalyst Regeneration

Caption: Synergistic CO₂ cycloaddition pathway utilizing the bifunctional MOF pore microenvironment.

Performance Data Comparison

The table below summarizes the quantitative catalytic performance of Zn-based MOFs synthesized with different isophthalic acid derivatives for the cycloaddition of CO₂ to epichlorohydrin.

Reaction Conditions: 1.0 mmol epichlorohydrin, 0.1 MPa CO₂, 2.5 mol% catalyst loading, 0.5 mol% TBAB (tetrabutylammonium bromide) co-catalyst, 60 °C, 12 hours.

Ligand ScaffoldFunctional Groups in PoreYield (%)TOF (h⁻¹)Recyclability (Cycles >90% yield)Structural Stability Post-Reaction
5-(2-Hydroxypyrimidin-5-yl)isophthalic acid -OH, Pyrimidine-N98.5 410 8 Intact (Confirmed by PXRD)
5-Aminoisophthalic acid -NH₂76.22155Minor degradation
Trimesic acid (BTC) None (Pure Carboxylate)42.11053Moderate pore collapse

Data Analysis: The hydroxypyrimidine-based MOF achieves a near-quantitative yield under mild conditions (0.1 MPa, 60 °C). The presence of the amine group in 5-aminoisophthalic acid provides basicity but lacks the precise spatial geometry for dual H-bonding and nucleophilic attack, resulting in a 48% drop in TOF.

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic reasoning (causality) behind it.

Protocol A: Solvothermal Synthesis and Activation of the MOF Catalyst
  • Precursor Dissolution: Dissolve 0.5 mmol of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 15 mL of a DMF/Ethanol/Water mixture (v/v/v = 2:2:1).

    • Causality: The mixed solvent system balances the solubility of the highly polar organic linker and the inorganic salt, preventing rapid, amorphous precipitation and promoting controlled crystal nucleation.

  • Solvothermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 100 °C for 72 hours. Cool to room temperature at a rate of 5 °C/h.

    • Causality: Slow cooling minimizes thermal shock, ensuring the formation of defect-free, single-crystalline MOF particles necessary for robust catalytic recycling.

  • Solvent Exchange (Critical Step): Decant the mother liquor and wash the crystals with fresh DMF (3x), followed by immersion in anhydrous dichloromethane (DCM) for 3 days, replacing the DCM every 24 hours.

    • Causality: DMF is highly coordinated and difficult to remove via heat alone without collapsing the framework. Exchanging high-boiling DMF with highly volatile DCM ensures that capillary forces during subsequent drying are minimized, preserving the mesoporous architecture.

  • Vacuum Activation: Dry the exchanged crystals under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.

    • Causality: This step strips the remaining DCM and coordinated water molecules from the Zn²⁺ nodes, exposing the Lewis acidic open metal sites required for epoxide activation.

Protocol B: Catalytic Evaluation of CO₂ Cycloaddition
  • Reactor Loading: In a 25 mL stainless steel pressure reactor, add 1.0 mmol of epichlorohydrin, 2.5 mol% of the activated MOF catalyst, and 0.5 mol% of TBAB (co-catalyst).

    • Self-Validation: Always run a parallel control vessel containing the substrate and TBAB without the MOF. If the control yields >5% product, the system is thermally over-driven, and the intrinsic MOF activity cannot be accurately measured.

  • Purging and Pressurization: Seal the reactor and purge with high-purity CO₂ three times to remove atmospheric nitrogen and moisture. Pressurize to exactly 0.1 MPa.

  • Reaction: Heat the reactor to 60 °C under continuous magnetic stirring (600 rpm) for 12 hours.

    • Causality: 600 rpm ensures that the reaction is not diffusion-limited at the solid-liquid-gas interface, meaning the measured TOF reflects true chemical kinetics rather than mass transfer limitations.

  • Quantification: Cool the reactor in an ice bath to safely depressurize. Filter the catalyst via centrifugation. Analyze the filtrate using ¹H NMR (CDCl₃) or GC-MS to determine the conversion and selectivity toward the cyclic carbonate.

References

  • Benchchem. "5-(2-Hydroxypyrimidin-5-yl)isophthalic acid | CAS 1261904-83-9". Benchchem Product Data.
  • Accounts of Materials Research. "Coordination Bonding Directed Molecular Assembly toward Functional Metal–Organic Frameworks: From Structural Regulation to Properties Modulation". ACS Publications.
  • ResearchGate. "Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties". ResearchGate.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-Hydroxypyrimidin-5-yl)isophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential safety protocols. Adherence to these procedures is critical for minimizing risks and ensuring compliance with stringent regulatory standards.

Foundational Principles: Hazard Assessment and Regulatory Compliance

  • Aromatic Carboxylic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[1][2]

  • Pyrimidine Derivatives: Pyrimidines and their derivatives can be harmful if swallowed and may pose risks to aquatic life.[3][4][5]

Therefore, it is prudent to handle 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid as a substance that may cause skin, eye, and respiratory irritation.[1][2]

Regulatory Framework: In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[7][8] It is illegal to dispose of such chemical waste in the regular trash or down the sanitary sewer without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[3][6]

Personal Protective Equipment (PPE) and Engineering Controls

All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against accidental splashes of solutions or contact with airborne powder.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[11]Prevents direct skin contact, which can cause irritation.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or aerosolization outside of a fume hood.[12]Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1][2]

Waste Characterization: A Critical Decision Point

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[13][14] As a generator, you are legally required to make this determination.[7][8]

Given the carboxylic acid functional groups, the waste may exhibit corrosive properties (pH ≤ 2 or ≥ 12.5), which would classify it as a D002 hazardous waste.[15][16]

The following diagram outlines the decision-making process for characterizing your waste stream.

G start Start: Waste containing 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid is_listed Is the waste a 'listed' hazardous waste (F, K, P, or U list)? start->is_listed has_characteristic Does the waste exhibit a hazardous characteristic (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->has_characteristic No hazardous Treat as HAZARDOUS WASTE is_listed->hazardous Yes consult_sds Consult SDS and RCRA regulations (40 CFR 261) is_listed->consult_sds has_characteristic->hazardous Yes non_hazardous Consult EHS for non-hazardous disposal protocol has_characteristic->non_hazardous No test_waste Test the waste or use generator knowledge to determine characteristics (40 CFR 262.11) has_characteristic->test_waste G start Start: Generation of Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) into separate containers ppe->segregate label 3. Label Container 'HAZARDOUS WASTE' with full chemical name segregate->label seal 4. Securely Seal Container (Keep closed unless adding waste) label->seal store 5. Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs 6. Container Full or Accumulation Time Limit Reached? Contact EHS/Licensed Contractor store->contact_ehs pickup 7. Arrange for Professional Waste Pickup contact_ehs->pickup Yes hold Continue to store safely in SAA contact_ehs->hold No document 8. Complete all required waste disposal documentation pickup->document end End: Compliant Disposal document->end hold->contact_ehs

Caption: Step-by-step disposal workflow diagram.

Empty Container Decontamination

Empty containers that once held 5-(2-Hydroxypyrimidin-5-yl)isophthalic acid must also be managed as hazardous waste unless properly decontaminated. [17]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an alcohol). [3][11][12]* Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste. [11]* Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste or recycled. Puncturing the container can prevent its reuse. [12]Always confirm this procedure with your EHS department.

By adhering to this comprehensive guide, you build a foundation of safety and trust in your laboratory operations, ensuring that your critical research is conducted responsibly and in full compliance with environmental regulations.

References

  • 5-Hydroxyisophthalic acid - Santa Cruz Biotechnology.

  • How to Dispose of Chemical Waste | Environmental Health and Safety - Case Western Reserve University.

  • Pyrimidine - Safety Data Sheet - ChemicalBook.

  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide - Benchchem.

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem.

  • How to Properly Manage Hazardous Waste Under EPA Regulations.

  • Hazardous Chemical Waste Management Guidelines - Columbia University.

  • Safety data sheet - LGC Standards.

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance - ACTenviro.

  • RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake.

  • P or U? RCRA Waste Codes for Chemical Products - Lion Technology.

  • Learn the Basics of Hazardous Waste | US EPA.

  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global.

  • 5-Hydroxyisophthalic acid - Safety Data Sheet - ChemicalBook.

  • RCRA Hazardous Waste Lists: D, U, K & F Defined - Environmental Marketing Services.

  • Safety Data Sheet - Lotte Chemical.

  • Safety data sheet - SysKem Chemie GmbH.

  • Frequently-used federal hazardous waste codes - CICA.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Procedures for the disposal of liquid chemical residues and aqueous solutions - Stockholm University.

  • 5-HYDROXY ISOPHTHALIC ACID MATERIAL SAFETY DATA SHEET - CDH Fine Chemical.

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI.

  • Proper Disposal of 4-Hydroxyisophthalic Acid: A Guide for Laboratory Professionals - Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.